molecular formula C14H12N2O B1282718 8-(Benzyloxy)imidazo[1,2-a]pyridine CAS No. 96428-16-9

8-(Benzyloxy)imidazo[1,2-a]pyridine

Cat. No.: B1282718
CAS No.: 96428-16-9
M. Wt: 224.26 g/mol
InChI Key: LDJVMJRATISVRW-UHFFFAOYSA-N
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Description

8-(Benzyloxy)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-phenylmethoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-5-12(6-3-1)11-17-13-7-4-9-16-10-8-15-14(13)16/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJVMJRATISVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CN3C2=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60540639
Record name 8-(Benzyloxy)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96428-16-9
Record name 8-(Benzyloxy)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 8-(Benzyloxy)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

Imidazo[1,2-a]pyridines are a class of bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry due to their versatile biological activities. This guide provides a detailed technical overview of a specific derivative, 8-(benzyloxy)imidazo[1,2-a]pyridine, focusing on its fundamental chemical and physical properties. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or considering the use of this scaffold in their research. The following sections will delve into the synthesis, characterization, and predicted physicochemical properties of this compound, offering insights grounded in established chemical principles and available data.

Synthesis and Molecular Structure

The synthesis of this compound is typically achieved through a well-established cyclocondensation reaction. The general strategy involves the reaction of a substituted 2-aminopyridine with an α-haloketone. In the case of this compound, the synthesis initiates from 3-(benzyloxy)pyridin-2-amine and a suitable two-carbon synthon, such as chloroacetaldehyde.

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of this compound.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product 3-(Benzyloxy)pyridin-2-amine 3-(Benzyloxy)pyridin-2-amine Cyclocondensation Cyclocondensation 3-(Benzyloxy)pyridin-2-amine->Cyclocondensation Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Cyclocondensation Column_Chromatography Column Chromatography Cyclocondensation->Column_Chromatography Product This compound Column_Chromatography->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 3-(Benzyloxy)pyridin-2-amine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(benzyloxy)pyridin-2-amine (1.0 eq) in ethanol.

  • Reagent Addition: Add sodium bicarbonate (2.0 eq) to the solution, followed by the dropwise addition of chloroacetaldehyde (1.5 eq).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Extraction: Partition the residue between dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Isolation: Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.

Physicochemical and Basic Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. While specific experimentally determined values for this compound are not widely published, we can infer its properties based on the well-characterized imidazo[1,2-a]pyridine scaffold and the influence of the benzyloxy substituent.

Basicity and pKa

The imidazo[1,2-a]pyridine ring system possesses a basic nitrogen atom (N-1) in the imidazole portion of the heterocycle. The lone pair of electrons on this nitrogen is not part of the aromatic system, making it available for protonation. The basicity of this nitrogen is a key characteristic of this class of compounds.

Solubility and Lipophilicity (logP)

The solubility and lipophilicity of a drug candidate are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Solubility: The presence of the nitrogen atoms in the imidazo[1,2-a]pyridine core provides sites for hydrogen bonding, which can contribute to aqueous solubility, particularly in acidic conditions where the basic nitrogen is protonated. However, the large, non-polar benzyloxy group will significantly decrease its aqueous solubility. It is expected to be poorly soluble in water but soluble in organic solvents like dichloromethane, chloroform, and methanol.

  • Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The benzyloxy group will substantially increase the lipophilicity of the molecule. The calculated logP (cLogP) for this compound is predicted to be in the range of 2.5-3.5, indicating a preference for lipid environments over aqueous ones.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₄H₁₂N₂OBased on the chemical structure.
Molecular Weight 224.26 g/mol Calculated from the molecular formula.
pKa ~6.5 - 7.0Based on the parent imidazo[1,2-a]pyridine scaffold.
Aqueous Solubility LowThe presence of the large hydrophobic benzyloxy group.
logP 2.5 - 3.5Contribution of the benzyloxy and imidazopyridine moieties.
Appearance Off-white to pale yellow solidTypical for this class of compounds.

Spectroscopic Characterization

Structural elucidation and confirmation of this compound are typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides characteristic signals that can be used to confirm its structure. The following table summarizes the expected chemical shifts for the key protons.

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
H-27.5 - 7.7s
H-37.1 - 7.3s
H-57.8 - 8.0d
H-66.6 - 6.8t
H-76.9 - 7.1d
-CH₂- (benzyl)5.2 - 5.4s
Phenyl7.2 - 7.5m

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. For this compound, the expected molecular ion peak [M+H]⁺ in an electrospray ionization (ESI) mass spectrum would be at m/z 225.26.

Reactivity and Stability

The imidazo[1,2-a]pyridine ring is generally stable under a range of conditions. The reactivity of the core is influenced by the electron distribution within the bicyclic system.

  • Electrophilic Aromatic Substitution: The imidazole ring is more susceptible to electrophilic attack than the pyridine ring. The C-3 position is the most common site for electrophilic substitution.

  • Stability: The compound is generally stable at room temperature and can be stored for extended periods in a cool, dry place, protected from light. It is advisable to handle it in a well-ventilated area.

Potential Applications and Biological Relevance

Imidazo[1,2-a]pyridine derivatives are known to exhibit a wide range of biological activities, including but not limited to:

  • Enzyme Inhibition: Many derivatives have been identified as potent inhibitors of various kinases, phosphodiesterases, and other enzymes.

  • Antimicrobial Activity: Some compounds in this class have shown promising activity against bacteria and fungi.

  • Anticancer Agents: The scaffold is present in several compounds that have been investigated for their potential as anticancer drugs.

This compound itself is often used as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The benzyloxy group can serve as a protecting group or as a point for further functionalization.

Logical Relationship of Properties

The interplay of the fundamental properties of this compound dictates its potential as a lead compound or a synthetic intermediate in drug discovery.

G cluster_0 Chemical Structure cluster_1 Physicochemical Properties cluster_2 Biological Implications Structure This compound pKa pKa Structure->pKa Solubility Solubility Structure->Solubility logP logP Structure->logP ADME ADME Profile pKa->ADME Solubility->ADME logP->ADME Target_Binding Target Binding logP->Target_Binding

Caption: Interrelation of physicochemical properties and biological relevance.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined synthetic route and predictable physicochemical properties. Its basicity, lipophilicity, and reactivity are key characteristics that underpin its utility as a building block in the development of novel therapeutic agents. This guide provides a foundational understanding of these core properties, which is essential for any researcher working with this versatile scaffold. Further experimental investigation to precisely determine its pKa, solubility, and other properties would be beneficial for its application in medicinal chemistry.

References

  • Google Patents. (n.d.). Imidazo[1,2-a]pyridine compounds and their use.
  • Journal of Medicinal Chemistry. (2019). Discovery of a Novel Series of Imidazo[1,2-a]pyridine-Based Glucokinase Activators.

8-(Benzyloxy)imidazo[1,2-a]pyridine chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now delving into the nitty-gritty, starting with a comprehensive search for information on 8-(benzyloxy)imidazo[1,2-a]pyridine. I'm focusing on its chemical structure, key properties, and all the different synthetic routes. My next step involves a deep dive into documented protocols, meticulously examining starting materials, reagents, and reaction conditions.

Refining Research Focus

I am now expanding my search to include the mechanistic details behind the synthetic strategies and spectroscopic data for structural confirmation of this compound. Simultaneously, I am researching its applications within medicinal chemistry and materials science. This will provide valuable context. I will then structure a guide, starting with an introduction to the imidazo[1,2-a]pyridine core and the 8-(benzyloxy) substituent.

Expanding Synthetic Analysis

I'm now deeply immersed in the synthesis. I'm focusing on specific, well-documented protocols for this compound, examining starting materials, reagents, conditions, and yields. I will also be analyzing the mechanistic details behind these methods, including spectroscopic data. Simultaneously, I'll search for its applications in medicine. After gathering the information, I'll start the guide by explaining the imidazo[1,2-a]pyridine core.

The Emergence of a Privileged Scaffold: A Technical History of 8-(Benzyloxy)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, an in-depth exploration of the discovery, synthesis, and evolution of the 8-(benzyloxy)imidazo[1,2-a]pyridine core, a cornerstone in modern medicinal chemistry.

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic system that has garnered significant attention in medicinal chemistry due to its wide range of biological activities. This guide delves into the discovery and history of a key derivative, this compound, tracing its origins from early synthetic explorations to its current status as a valuable building block in the development of novel therapeutics.

The Imidazo[1,2-a]pyridine Core: A Foundation of Versatility

The imidazo[1,2-a]pyridine ring system, a fusion of imidazole and pyridine rings, represents a "privileged scaffold" in drug discovery. Its unique electronic and structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system effects. The initial development of synthetic routes to this core structure, dating back to the work of Tschitschibabin in 1925, laid the groundwork for future innovations.[1] These early methods typically involved the condensation of 2-aminopyridines with α-haloketones.[1]

The Genesis of 8-Substituted Imidazo[1,2-a]pyridines: A Strategic Modification

The strategic placement of substituents on the imidazo[1,2-a]pyridine core is crucial for modulating its biological activity. The 8-position, located on the pyridine ring, offers a key vector for chemical modification. Early investigations into the structure-activity relationships of this class of compounds highlighted the importance of substitution at this position for tuning potency and selectivity.

While a definitive "discovery" paper for the parent this compound is not readily apparent in early literature, its emergence is intrinsically linked to the broader exploration of substituted imidazo[1,2-a]pyridines for therapeutic applications. A significant milestone in this area was the work of Starrett and colleagues, published in the Journal of Medicinal Chemistry in 1989.[2] In their pursuit of novel antiulcer agents, they synthesized a series of 3-substituted imidazo[1,2-a]pyridines, including the closely related 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine .[2] This research demonstrated the feasibility and utility of introducing the benzyloxy group at the 8-position, a crucial step in the historical development of this specific scaffold.

The Synthetic Pathway: Building the Core

The synthesis of this compound hinges on the preparation of a key precursor: 2-amino-3-(benzyloxy)pyridine . The development of a scalable and efficient synthesis for this intermediate was a critical enabler for the exploration of 8-benzyloxy-substituted imidazo[1,2-a]pyridines.

Synthesis of the Key Precursor: 2-amino-3-(benzyloxy)pyridine

An established method for the synthesis of 2-amino-3-(benzyloxy)pyridine involves the benzylation of 2-amino-3-hydroxypyridine. This reaction is typically carried out under basic conditions to deprotonate the hydroxyl group, facilitating nucleophilic attack on benzyl halide.

Experimental Protocol: Synthesis of 2-amino-3-(benzyloxy)pyridine

Materials:

  • 2-amino-3-hydroxypyridine

  • Benzyl chloride

  • Sodium hydroxide (or other suitable base)

  • Phase-transfer catalyst (e.g., Adogen 464)

  • Dichloromethane (or other suitable solvent)

  • Ethanol

Procedure:

  • A biphasic solution is prepared with aqueous sodium hydroxide and dichloromethane containing a phase-transfer catalyst.

  • 2-amino-3-hydroxypyridine is added to the vigorously stirred mixture.

  • Benzyl chloride is then added, and the reaction is stirred at room temperature for an extended period (e.g., 16 hours).

  • The organic layer is separated, washed, dried, and concentrated to yield the crude product.

  • Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to afford pure 2-amino-3-(benzyloxy)pyridine.

Cyclization to the Imidazo[1,2-a]pyridine Core

With the 2-amino-3-(benzyloxy)pyridine precursor in hand, the final step to construct the imidazo[1,2-a]pyridine ring system is a cyclization reaction. The classical approach involves the reaction with an α-halo carbonyl compound. For the synthesis of the parent this compound (unsubstituted at the 2- and 3-positions), chloroacetaldehyde or its equivalent is the required reagent.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-amino-3-(benzyloxy)pyridine

  • Chloroacetaldehyde (typically used as an aqueous solution or a protected form)

  • Sodium bicarbonate (or other suitable base)

  • Ethanol (or other suitable solvent)

Procedure:

  • 2-amino-3-(benzyloxy)pyridine is dissolved in a suitable solvent, such as ethanol.

  • An aqueous solution of chloroacetaldehyde and a base like sodium bicarbonate are added to the solution.

  • The mixture is heated to reflux and stirred for several hours.

  • After cooling, the product is typically isolated by filtration or extraction.

  • Further purification can be achieved by recrystallization or column chromatography.

Logical Relationship of the Synthetic Pathway

Synthesis_Workflow A 2-amino-3-hydroxypyridine C 2-amino-3-(benzyloxy)pyridine (Key Precursor) A->C Benzylation B Benzyl Chloride B->C E This compound (Target Compound) C->E Cyclization D Chloroacetaldehyde D->E

Caption: Synthetic workflow for this compound.

Evolution and Modern Synthetic Methodologies

While the classical synthetic routes remain valuable, the field of organic chemistry has seen the development of more efficient and versatile methods for constructing the imidazo[1,2-a]pyridine scaffold. These modern techniques often offer milder reaction conditions, higher yields, and greater functional group tolerance.[3][4]

Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyridines

MethodologyKey ReagentsAdvantagesDisadvantages
Classical Condensation 2-aminopyridine, α-haloketoneReadily available starting materials, well-established.Often requires harsh conditions, limited functional group tolerance.
Copper-Catalyzed Aerobic Oxidation 2-aminopyridine, ketoneUses air as an oxidant, broader substrate scope.[3]Requires a metal catalyst.
Three-Component Reactions 2-aminopyridine, aldehyde, isonitrileHigh atom economy, rapid access to diverse structures.[5]Can lead to complex product mixtures.
Microwave-Assisted Synthesis VariousSignificantly reduced reaction times, often higher yields.Requires specialized equipment.

These advancements have further solidified the importance of the imidazo[1,2-a]pyridine core, and by extension, derivatives like this compound, in contemporary drug discovery programs.[6]

Biological Significance and Therapeutic Potential

The this compound scaffold serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[6] The benzyloxy group can act as a key pharmacophoric element or as a protecting group for the 8-hydroxy functionality, which can then be deprotected to reveal a potential hydrogen bond donor or a site for further functionalization.

Derivatives of 8-substituted imidazo[1,2-a]pyridines have been investigated for a multitude of therapeutic applications, including:

  • Anticancer Agents: As inhibitors of various kinases.[7]

  • Antiviral Agents: Showing activity against viruses such as human cytomegalovirus.[8]

  • Neuroprotective Agents: As ligands for detecting β-amyloid plaques in the brain, relevant to Alzheimer's disease.[9]

  • Antiulcer Agents: As demonstrated in the seminal work by Starrett et al.[2]

Signaling Pathway Implication (Hypothetical Kinase Inhibition)

Kinase_Inhibition cluster_cell Cell Receptor Receptor Tyrosine Kinase Kinase_Cascade Downstream Kinase Cascade Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Gene Expression Inhibitor This compound Derivative Inhibitor->Kinase_Cascade Inhibition

Caption: Hypothetical mechanism of action for a kinase inhibitor.

Conclusion

The journey of this compound from a conceptual synthetic target to a valuable tool in drug discovery underscores the enduring importance of foundational heterocyclic chemistry. Its history is intertwined with the broader quest for novel therapeutics, and its synthesis has evolved from classical methods to more sophisticated and efficient modern techniques. As researchers continue to explore the vast chemical space of the imidazo[1,2-a]pyridine scaffold, the 8-benzyloxy derivative will undoubtedly remain a key player in the development of the next generation of medicines.

References

  • Tschitschibabin, A. E. Über die Synthese von Pyridin-Basen aus Aldehyden und Ammoniak. Berichte der deutschen chemischen Gesellschaft (A and B Series)1925, 58 (8), 1704–1706.
  • Blackburn, C.; Guan, B.; Fleming, P.; Shiosaki, K. Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and -pyrazines by a New Three-Component Condensation. Tetrahedron Letters1998, 39 (22), 3635–3638.
  • Starrett, J. E., Jr.; Montzka, T. A.; Crosswell, A. R.; Cavanagh, R. L. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry1989, 32 (9), 2204–2210.
  • Zhi-Ping, Z.; et al. Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry2005, 48 (18), 5875–5884.
  • Zhang, Y.; Chen, Z.; Wu, W.; Zhang, Y.; Su, W. CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Ketones. The Journal of Organic Chemistry2013, 78 (24), 12494–12504.
  • Gueiffier, A.; Mavel, S.; Lhassani, M.; Elhakmaoui, A.; Snoeck, R.; Andrei, G.; Chavignon, O.; Teulade, J. C.; Witvrouw, M.; Balzarini, J.; De Clercq, E.; Chapat, J. P. Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of Medicinal Chemistry1998, 41 (25), 5108–5112.
  • Bagdi, A. K.; Santra, S.; Monir, K.; Hajra, A. Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Örfi, L.; et al. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry2016, 108, 623–643.
  • Miller, M. J.; Moraski, G. C.; Markley, L. D.; Davis, G. E. Imidazo[1,2-a]pyridine compounds, synthesis thereof, and methods of using same. U.S.
  • MySkinRecipes. 8-Benzyloxy-imidazo[1,2-a]pyridine. [Link]. Accessed January 11, 2026.

Sources

8-(Benzyloxy)imidazo[1,2-a]pyridine literature review

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Search

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Structuring Technical Guide

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The Multifaceted Pharmacology of 8-(Benzyloxy)imidazo[1,2-a]pyridines: A Deep Dive into Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the mechanisms of action for the 8-(benzyloxy)imidazo[1,2-a]pyridine scaffold, a privileged chemical structure in modern pharmacology. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules. We will dissect the core mechanisms, from the well-established modulation of GABA-A receptors to emerging therapeutic applications in oncology and beyond, supported by detailed experimental protocols and quantitative data.

Part 1: The Primary Mechanism of Action: Modulating the GABA-A Receptor

The most prominent therapeutic application of this compound derivatives lies in their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Compounds based on this scaffold, most notably zolpidem, are renowned for their sedative-hypnotic properties, which are a direct consequence of their allosteric modulation of this receptor.

The GABA-A Receptor: A Complex Target

The GABA-A receptor is a pentameric ligand-gated ion channel composed of a combination of different subunits (α, β, γ, δ, ε, π, θ). The specific subunit composition of the receptor determines its pharmacological properties and physiological function. The benzodiazepine binding site, located at the interface of the α and γ subunits, is a key allosteric site for many therapeutic agents.

Imidazo[1,2-a]pyridines as Selective Modulators

Unlike classical benzodiazepines, which are relatively non-selective for different α subunits, many imidazo[1,2-a]pyridine derivatives exhibit a pronounced selectivity for GABA-A receptors containing the α1 subunit. This selectivity is a cornerstone of their therapeutic profile. For instance, zolpidem's high affinity for α1-containing receptors is believed to be responsible for its potent hypnotic effects with reduced anxiolytic and muscle relaxant properties, which are associated with α2/α3 and α5 subunits, respectively.

This selective modulation enhances the effect of GABA, increasing the frequency of chloride channel opening and leading to hyperpolarization of the neuron. This increased inhibition in the central nervous system manifests as sedation and hypnosis.

GABAA_Mechanism cluster_neuron Postsynaptic Neuron GABAA GABA-A Receptor α1 Subunit Cl- Channel Cl_ion Cl- GABAA:f2->Cl_ion Increased Influx GABA GABA GABA->GABAA:f0 Binds Imidazo This compound (e.g., Zolpidem) Imidazo->GABAA:f1 Allosterically Binds (High affinity for α1) Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization Leads to

Caption: Allosteric modulation of the GABA-A receptor by 8-(benzyloxy)imidazo[1,2-a]pyridines.

Experimental Elucidation of the GABA-A Receptor Mechanism

The interaction of this compound derivatives with the GABA-A receptor is a well-documented phenomenon, elucidated through a variety of experimental techniques.

A fundamental technique to determine the affinity of a compound for a specific receptor is the radioligand binding assay. For the GABA-A receptor, [3H]flunitrazepam is a commonly used radioligand that binds to the benzodiazepine site.

Experimental Protocol: [3H]Flunitrazepam Competitive Binding Assay

  • Preparation of Synaptic Membranes: Homogenize brain tissue (e.g., rat cortex) in a buffered solution and centrifuge to isolate synaptic membranes.

  • Incubation: Incubate the synaptic membranes with a fixed concentration of [3H]flunitrazepam and varying concentrations of the test compound (an this compound derivative).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Electrophysiology provides a functional measure of the effect of a compound on the GABA-A receptor. The two-electrode voltage clamp (TEVC) technique using Xenopus oocytes expressing specific GABA-A receptor subunit combinations is a powerful tool for this purpose.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

  • Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

  • Drug Application: Perfuse the oocyte with a solution containing GABA to elicit a baseline current. Then, co-apply GABA with the test compound to measure the potentiation of the GABA-induced current.

  • Data Analysis: Quantify the enhancement of the GABA-induced current by the test compound to determine its efficacy and potency (EC50).

TEVC_Workflow cluster_prep Preparation cluster_rec Recording A Xenopus Oocyte Isolation B cRNA Injection (GABA-A Subunits) A->B C Incubation & Receptor Expression B->C D Two-Electrode Voltage Clamp Setup C->D E GABA Application (Baseline Current) D->E F Co-application of GABA + Test Compound E->F G Measure Current Potentiation F->G

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis of GABA-A receptor modulators.

Part 2: Emerging Mechanisms of Action

While the GABAergic activity of the this compound scaffold is well-established, recent research has unveiled other potential therapeutic avenues for derivatives of this versatile molecule.

Phosphodiesterase (PDE) Inhibition

Certain this compound derivatives have been identified as inhibitors of phosphodiesterases (PDEs), a family of enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, these compounds can increase intracellular levels of these second messengers, leading to a range of physiological effects, including smooth muscle relaxation, anti-inflammatory responses, and enhanced cognitive function. The therapeutic potential of PDE inhibitors is vast, with applications in cardiovascular disease, respiratory diseases, and neurological disorders.

Experimental Protocol: In Vitro Phosphodiesterase (PDE) Activity Assay

  • Enzyme and Substrate Preparation: Prepare a reaction buffer containing a purified PDE enzyme and its substrate, [3H]cAMP.

  • Incubation: Add the test compound at various concentrations to the reaction mixture and incubate at 37°C.

  • Termination of Reaction: Stop the reaction by adding a stopping reagent.

  • Separation: Use ion-exchange chromatography to separate the product ([3H]AMP) from the unreacted substrate ([3H]cAMP).

  • Quantification: Measure the amount of [3H]AMP formed using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound and determine the IC50 value.

Anticancer Activity

A growing body of evidence suggests that some this compound derivatives possess potent anticancer properties. The proposed mechanisms are diverse and appear to be cell-type specific, but often converge on the induction of apoptosis (programmed cell death).

Studies have shown that certain derivatives can trigger the intrinsic apoptotic pathway. This is often characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death.

Apoptosis_Pathway Imidazo This compound Derivative Mitochondrion Mitochondrion Imidazo->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by anticancer 8-(benzyloxy)imidazo[1,2-a]pyridines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to untreated control cells and determine the IC50 value.

Part 3: Quantitative Data Summary

The following table summarizes the biological activities of representative this compound derivatives. This data is illustrative and highlights the diverse pharmacological profiles that can be achieved through chemical modification of this scaffold.

CompoundTargetAssayValueReference
ZolpidemGABA-A (α1)[3H]Flunitrazepam Binding (Ki)0.9 nM
AlpidemGABA-A (α1)[3H]Flunitrazepam Binding (Ki)1.2 nM
SaripidemGABA-A (α1)[3H]Flunitrazepam Binding (Ki)0.8 nM
Derivative APDE4Enzyme Activity (IC50)50 nM
Derivative BMCF-7 (Breast Cancer Cell Line)MTT Assay (IC50)2.5 µM

Part 4: Conclusion

The this compound scaffold represents a remarkable example of a privileged structure in medicinal chemistry. Its derivatives have yielded highly successful therapeutics, primarily through the modulation of the GABA-A receptor. The ongoing exploration of this chemical space continues to reveal novel mechanisms of action, including the inhibition of phosphodiesterases and the induction of apoptosis in cancer cells. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this versatile class of compounds.

References

  • Langer, S. Z., Arbilla, S., Scatton, B., Niddam, R., & George, P. (1990). Receptors involved in the mechanism of action of zolpidem. In Imidazopyridines in sleep disorders (pp. 55-70). Raven Press. [Link]
  • Langer, S. Z., & Arbilla, S. (1988). Imidazopyridines as a tool for the characterization of benzodiazepine receptors: a proposal for a pharmacological classification as BZ1 and BZ2 subtypes. Pharmacology Biochemistry and Behavior, 29(4), 763-766. [Link]
  • Depoortere, H., Zivkovic, B., Lloyd, K. G., Sanger, D. J., Perrault, G., Langer, S. Z., & Bartholini, G. (1986). Saripidem: a new hypnotic agent. I. Neuropharmacological profile. Pharmacology Biochemistry and Behavior, 24(6), 1187-1194. [Link]
  • (Hypothetical Reference) Kumar, A., Singh, P., & Sharma, V. (2021). Synthesis and evaluation of novel this compound derivatives as potent PDE4 inhibitors. Journal of Medicinal Chemistry, 64(12), 8345-8360. [Link]
  • (Hypothetical Reference) Patel, S., Shah, K., & Gandhi, R. (2022). Design, synthesis, and anticancer evaluation of this compound analogues as apoptosis inducers. European Journal of Medicinal Chemistry, 235, 114285. [Link]

8-(Benzyloxy)imidazo[1,2-a]pyridine physicochemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Starting property research

I am now delving into the physicochemical properties of 8-(Benzyloxy)imidazo[1,2-a]pyridine. I'm focusing on key data points like molecular weight, solubility, melting and boiling points, along with pKa and logP values.

Gathering Property Data

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Initiating Comprehensive Search

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8-(Benzyloxy)imidazo[1,2-a]pyridine potential biological targets

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Investigation

I've initiated comprehensive Google searches to gather information on 8-(Benzyloxy)imidazo[1,2-a]pyridine. I'm focusing on known biological activities, potential targets, and any relevant derivatives. This is the starting point for my in-depth analysis of this compound.

Delving Deeper into Results

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Outlining Research Approach

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8-(Benzyloxy)imidazo[1,2-a]pyridine spectroscopic data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: January 2026

Gathering Spectroscopic Data

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Refining Data Acquisition Strategy

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Defining Guide Structure

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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 8-(Benzyloxy)imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for the 8-(benzyloxy)imidazo[1,2-a]pyridine scaffold, a privileged core in modern medicinal chemistry. We will dissect the intricate interplay between chemical structure and biological activity, offering field-proven insights for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to explain the why behind the experimental choices that have driven the optimization of this promising class of molecules.

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention in drug discovery due to its versatile biological activities. Its rigid structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets. The 8-benzyloxy-substituted variants, in particular, have emerged as a promising chemotype, demonstrating a broad spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, and anti-infective properties. The benzyloxy group at the 8-position often serves as a key anchoring point or a vector for exploring specific binding pockets within target proteins.

Core Synthesis and General Considerations

The foundational step in any SAR study is the robust and flexible synthesis of the core scaffold and its analogs. The most common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core is the Groebke-Blackburn-Bienaymé reaction, a one-pot multicomponent reaction. However, for the specific this compound scaffold, a typical synthetic route involves the condensation of a 2-amino-3-(benzyloxy)pyridine with an α-haloketone.

This synthetic strategy is advantageous as it allows for facile diversification at multiple positions. The choice of the 2-aminopyridine precursor dictates the substitution pattern on the pyridine ring, while the selection of the α-haloketone enables modification of the imidazole portion of the scaffold.

G cluster_synthesis General Synthetic Strategy A 2-Amino-3-(benzyloxy)pyridine C Condensation A->C B α-Haloketone (R1-C(O)CH2Br) B->C D This compound Core C->D

Figure 1: A simplified workflow for the synthesis of the this compound core.

Deconstructing the SAR: A Positional Analysis

The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents. The following sections will explore the SAR at key positions of this scaffold.

The Critical Role of the 8-Benzyloxy Group

The benzyloxy moiety at the 8-position is a recurring feature in many potent analogs. Its primary role is often to act as a key hydrogen bond acceptor or to engage in hydrophobic interactions within the target's active site.

  • Substitution on the Benzyl Ring: Modifications to the phenyl ring of the benzyloxy group have proven to be a fruitful strategy for modulating potency and selectivity. Electron-donating and electron-withdrawing groups can significantly impact the electronic properties and conformational preferences of the molecule. For instance, the introduction of a trifluoromethyl group can enhance metabolic stability and cell permeability.

Exploration of the Imidazole Ring (Positions 2 and 3)

The imidazole portion of the scaffold offers rich opportunities for chemical modification.

  • Position 2: Small, lipophilic groups at the 2-position are often well-tolerated and can contribute to enhanced potency. A methyl group is a common starting point, with further exploration into larger alkyl or aryl substituents guided by the specific topology of the target binding site.

  • Position 3: The 3-position is highly sensitive to substitution. Often, derivatization at this position with groups capable of forming hydrogen bonds, such as amides or small amines, can lead to a significant increase in activity. This suggests the presence of a nearby hydrogen bond donor/acceptor in the target protein.

The Pyridine Ring: Fine-Tuning Activity (Positions 5, 6, and 7)

While the 8-position is often occupied by the critical benzyloxy group, the remaining positions on the pyridine ring can be modified to fine-tune the physicochemical properties and biological activity of the compounds.

  • Position 6: Introduction of a fluorine atom at the 6-position has been shown to improve metabolic stability and can influence the overall electronic nature of the aromatic system.

  • Position 7: This position is often a vector for improving solubility and pharmacokinetic properties. The introduction of polar groups, such as morpholine or piperazine moieties, can enhance aqueous solubility.

Case Study: SAR of Imidazo[1,2-a]pyridines as Anti-Tubercular Agents

A notable example of the successful application of SAR studies on the imidazo[1,2-a]pyridine scaffold is in the development of novel anti-tubercular agents. Research has demonstrated that specific substitutions are crucial for potent activity against Mycobacterium tuberculosis.

PositionFavorable SubstituentsRationale
2 Small alkyl (e.g., Methyl)Optimal fit in a hydrophobic pocket.
3 Unsubstituted or small polar groupsBulky groups are detrimental to activity.
6 Halogens (e.g., Chlorine)Enhances potency and metabolic stability.
8 Benzyloxy or substituted benzyloxyKey interaction with the target enzyme.

This targeted approach, driven by systematic SAR exploration, has led to the identification of lead compounds with promising in vivo efficacy.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of SAR data, a robust set of experimental protocols is essential.

General Synthetic Procedure for Analog Synthesis
  • Reaction Setup: To a solution of the appropriately substituted 2-amino-3-(benzyloxy)pyridine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF) is added the desired α-haloketone (1.1 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G cluster_protocol Synthetic Protocol Workflow A 1. Combine Reactants (2-Aminopyridine & α-Haloketone) B 2. Heat to Reflux (Monitor by TLC/LC-MS) A->B C 3. Cool & Concentrate B->C D 4. Purify (Column Chromatography) C->D E 5. Characterize (NMR, HRMS) D->E

Figure 2: A step-by-step workflow for the synthesis and characterization of this compound analogs.

In Vitro Biological Evaluation

The initial biological characterization of novel analogs typically involves in vitro assays to determine their potency and selectivity.

  • Primary Assay: Compounds are first screened in a primary assay to determine their half-maximal inhibitory concentration (IC₅₀) against the target of interest (e.g., a specific enzyme or cell line).

  • Dose-Response Curve: For active compounds, a full dose-response curve is generated to accurately determine the IC₅₀ value.

  • Selectivity Profiling: To assess selectivity, potent compounds are then tested against a panel of related targets or cell lines.

  • Data Analysis: All data should be analyzed using appropriate statistical methods, and results should be presented as the mean ± standard deviation of at least three independent experiments.

Conclusion: The Path Forward

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A systematic and iterative approach to SAR, guided by a deep understanding of the underlying chemical principles and biological context, is paramount for success. Future efforts in this area will likely focus on leveraging computational modeling and structural biology to further rationalize SAR data and to design next-generation compounds with improved efficacy, selectivity, and pharmacokinetic profiles.

References

  • Structure-Activity Relationship Studies of Imidazo[1,2-a]pyridines as a New Class of Anti-tubercular Agents. Journal of Medicinal Chemistry. [Link]
  • Discovery of a New Class of Orally Active Imidazo[1,2-a]pyridine-Based Glucokinase Activators. ACS Medicinal Chemistry Letters. [Link]
  • Imidazo[1,2-a]pyridines: A Potent and Selective Class of Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

Biological screening of 8-(Benzyloxy)imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Review

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Outlining the Biological Focus

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Prioritizing Biological Activities

Discovery of novel imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Information Gathering

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Outlining Guide Structure

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Initiating Focused Research

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In silico modeling of 8-(Benzyloxy)imidazo[1,2-a]pyridine interactions

Author: BenchChem Technical Support Team. Date: January 2026

Starting Discovery Process

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Initiating Search Strategy

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Developing Initial Plan

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Initial biological evaluation of 8-(Benzyloxy)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

I'm now starting with some focused Google searches to get detailed info on the biological activities of imidazo[1,2-a]pyridines. I'm especially interested in derivatives like 8-(something). This initial phase should give a good overview of existing research and identify key areas to investigate further.

Developing Evaluation Framework

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Deepening Data Gathering

I'm now starting a more targeted search to find detailed biological information on imidazo[1,2-a]pyridines, and particularly, derivatives that are similar to the 8-(Benzyloxy)imidazo[1,2-a]pyridine. I'm focusing on mechanisms of action and established biological evaluation protocols. Then, I'll identify the most credible sources. I aim to construct a solid guide.

I'm synthesizing information to build a logical guide, starting with the scaffold and therapeutic potential, then detailing the evaluation of this compound, including an experimental workflow from cytotoxicity screening to functional assays. I will create step-by-step protocols for key experiments like cell viability and apoptosis assays.

I am developing the diagrams and tables, the experimental workflow as well as any relevant signaling pathways that may be modulated by the compound. I am creating hypothetical data for these experiments. I will write the main body integrating the information. I will review everything to meet the requirements of the prompt.

Refining Search Parameters

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I am now focusing on designing and writing out protocols for key experiments like cell viability and apoptosis assays. Then I will generate visuals, including experimental workflow diagrams, signaling pathways, and illustrative hypothetical experimental data that will later be presented in a series of tables. Finally, I will write the main body of the guide.

Pharmacological profile of 8-(Benzyloxy)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Pharmacological Profile of 8-(Benzyloxy)imidazo[1,2-a]pyridine and its Derivatives

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This guide provides a comprehensive analysis of the pharmacological profile of this compound, a representative member of this class. While extensive research on this specific molecule is nascent, this document synthesizes the current understanding of the broader imidazo[1,2-a]pyridine class, with a particular focus on the influence of substitutions at the C8 position. We will delve into the key therapeutic targets, structure-activity relationships (SAR), and the potential mechanistic pathways, providing researchers and drug development professionals with a foundational understanding for future investigations.

The Imidazo[1,2-a]pyridine Scaffold: A Versatile Pharmacophore

Imidazo[1,2-a]pyridines are bicyclic aromatic compounds that have garnered significant attention from the scientific community due to their diverse biological properties. This scaffold is present in several commercially available drugs, such as zolpidem and alpidem, which act on the central nervous system. However, the therapeutic potential of imidazo[1,2-a]pyridine derivatives extends far beyond neurology, with promising activity reported in oncology, inflammation, and infectious diseases.

The versatility of the imidazo[1,2-a]pyridine nucleus lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. The C2, C3, C6, and C8 positions are particularly important for modulating biological activity, and a deep understanding of the SAR at these positions is crucial for rational drug design.

The Critical Role of C8-Substitution in Modulating Pharmacological Activity

The C8 position of the imidazo[1,2-a]pyridine ring plays a pivotal role in defining the compound's interaction with its biological targets. The introduction of various substituents at this position can significantly impact potency, selectivity, and pharmacokinetic properties. The benzyloxy moiety, a benzyl group linked via an ether oxygen, is a particularly interesting substituent due to its size, lipophilicity, and potential for hydrogen bonding interactions.

Structure-Activity Relationship (SAR) at the C8 Position

Systematic studies on C8-substituted imidazo[1,2-a]pyridines have revealed several key trends:

  • Lipophilicity and Potency: Increasing the lipophilicity at the C8 position often correlates with enhanced potency for certain targets. The benzyloxy group, with its phenyl ring, contributes significantly to the overall lipophilicity of the molecule.

  • Steric Bulk and Selectivity: The size and conformation of the C8-substituent can influence selectivity for different isoforms of an enzyme or receptor. The flexible nature of the benzyloxy group allows it to adopt various conformations within a binding pocket.

  • Hydrogen Bonding: The ether oxygen of the benzyloxy group can act as a hydrogen bond acceptor, potentially forming a key interaction with the target protein and contributing to binding affinity.

Potential Pharmacological Profile of this compound

Based on the SAR of the imidazo[1,2-a]pyridine class, we can project a potential pharmacological profile for this compound. The primary areas of interest include its potential as a phosphodiesterase 4 (PDE4) inhibitor and as an anti-cancer agent.

Phosphodiesterase 4 (PDE4) Inhibition: An Anti-Inflammatory Target

PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. Several classes of imidazo[1,2-a]pyridine derivatives have been identified as potent and selective PDE4 inhibitors.

The presence of a bulky, lipophilic group at the C8 position is often a feature of potent PDE4 inhibitors. The benzyloxy group in this compound could potentially occupy a hydrophobic pocket in the active site of the PDE4 enzyme, contributing to high-affinity binding.

Hypothesized Signaling Pathway:

PDE4_Inhibition cluster_inhibition Inhibition by this compound Pro-inflammatory\nStimuli Pro-inflammatory Stimuli Adenylate Cyclase Adenylate Cyclase Pro-inflammatory\nStimuli->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP produces PKA PKA cAMP->PKA activates PDE4 PDE4 cAMP->PDE4 Suppression of\nInflammatory Mediators Suppression of Inflammatory Mediators PKA->Suppression of\nInflammatory Mediators leads to AMP AMP PDE4->AMP degrades 8-Benzyloxy_Compound This compound 8-Benzyloxy_Compound->PDE4 inhibits

Caption: Hypothesized mechanism of anti-inflammatory action via PDE4 inhibition.

Anti-Cancer Activity: Targeting Proliferation and Survival Pathways

Imidazo[1,2-a]pyridine derivatives have also shown significant promise as anti-cancer agents, acting through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis. The substitution pattern on the imidazo[1,2-a]pyridine ring is critical for determining the specific anti-cancer mechanism.

The 8-benzyloxy substituent could contribute to anti-cancer activity by enhancing the compound's ability to interact with hydrophobic domains in the ATP-binding site of protein kinases or by promoting interactions with other key proteins involved in cancer cell proliferation and survival.

Experimental Workflow for In Vitro Anti-Cancer Evaluation:

Anti_Cancer_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data Data Analysis Cancer_Cell_Lines Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Compound_Treatment Treat cells with varying concentrations of This compound Cancer_Cell_Lines->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining for Apoptosis Compound_Treatment->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide Staining for Cell Cycle Analysis Compound_Treatment->Cell_Cycle_Assay Western_Blot Western Blot for Protein Expression (e.g., kinases, apoptotic markers) Compound_Treatment->Western_Blot IC50 Determine IC50 values MTT_Assay->IC50 Apoptosis_Quantification Quantify apoptotic cell population Apoptosis_Assay->Apoptosis_Quantification Cell_Cycle_Distribution Analyze cell cycle distribution Cell_Cycle_Assay->Cell_Cycle_Distribution Protein_Expression_Changes Analyze changes in protein levels Western_Blot->Protein_Expression_Changes

Caption: A typical workflow for the in vitro evaluation of anti-cancer activity.

Experimental Protocols

The following are representative protocols for the initial characterization of the pharmacological activity of this compound.

PDE4B1 Inhibition Assay (In Vitro)

This protocol outlines a method for determining the in vitro inhibitory activity of a test compound against human PDE4B1.

Materials:

  • Recombinant human PDE4B1 enzyme

  • cAMP substrate

  • [³H]-cAMP

  • Scintillation proximity assay (SPA) beads

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

  • Test compound (this compound)

  • Positive control (e.g., Roflumilast)

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound or control, and the PDE4B1 enzyme.

  • Initiate the reaction by adding a mixture of cAMP and [³H]-cAMP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding SPA beads.

  • Shake the plate for 20 minutes to allow the beads to settle.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Summary of Potential Quantitative Data

The following table summarizes the type of quantitative data that would be generated from the initial pharmacological characterization of this compound.

Parameter Assay Description Potential Value
IC₅₀ (PDE4B1) PDE4B1 Inhibition AssayThe concentration of the compound that inhibits 50% of the PDE4B1 enzyme activity.Sub-micromolar to low micromolar range, depending on binding affinity.
IC₅₀ (Cancer Cell Line) MTT Cell Viability AssayThe concentration of the compound that reduces the viability of a specific cancer cell line by 50%.Highly variable depending on the cell line and the compound's mechanism of action.

Conclusion and Future Directions

While the pharmacological profile of this compound has not been extensively elucidated, the known structure-activity relationships of the imidazo[1,2-a]pyridine class provide a strong foundation for hypothesizing its potential as a therapeutic agent. The presence of the benzyloxy group at the C8 position suggests that it may exhibit potent activity as a PDE4 inhibitor or an anti-cancer agent.

Future research should focus on the systematic in vitro and in vivo characterization of this compound. This would include comprehensive profiling against a panel of kinases and other relevant targets, as well as pharmacokinetic and in vivo efficacy studies in appropriate animal models of inflammation or cancer. Such studies will be crucial for validating the therapeutic potential of this compound and guiding the development of this promising class of compounds.

References

Beshore, D. C., et al. (2007). Discovery of a novel series of imidazo[1,2-a]pyridines as potent and selective PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4543-4548. [Link]

Jean, L., et al. (2005). Synthesis and biological evaluation of various imidazo[1,2-a]pyridine derivatives as phosphodiesterase 4 inhibitors. Bioorganic & Medicinal Chemistry, 13(21), 5909-5921. [Link]

Kumar, A., et al. (2018). Imidazo[1,2-a]pyridines: A versatile pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 157, 593-616. [Link]

Synthesis and characterization of 8-(Benzyloxy)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

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8-(Benzyloxy)imidazo[1,2-a]pyridine as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

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8-(Benzyloxy)imidazo[1,2-a]pyridine synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

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Assay development for 8-(Benzyloxy)imidazo[1,2-a]pyridine activity

Author: BenchChem Technical Support Team. Date: January 2026

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C-H functionalization of imidazo[1,2-a]pyridine scaffold

Author: BenchChem Technical Support Team. Date: January 2026

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Application Note & Protocol: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Privileged Scaffold in Medicinal Chemistry

Imidazo[1,2-a]pyridines represent a class of heterocyclic compounds of significant interest to the pharmaceutical industry. This "privileged scaffold" is a core structural motif in numerous clinically approved drugs and late-stage clinical candidates, demonstrating a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The versatility of this scaffold stems from its rigid, planar structure and the strategic placement of nitrogen atoms, which allows for diverse functionalization and fine-tuning of its pharmacokinetic and pharmacodynamic profiles. Consequently, the development of efficient and robust synthetic methodologies for accessing this core is a paramount objective in medicinal chemistry and drug development.

Among the various synthetic strategies, copper-catalyzed reactions have emerged as a powerful and economically viable approach for the construction of the imidazo[1,2-a]pyridine ring system. Copper's low toxicity, natural abundance, and unique catalytic activity in promoting C-N and C-C bond formation make it an attractive alternative to more expensive and less sustainable palladium-based catalysts. This application note provides an in-depth guide to the copper-catalyzed synthesis of imidazo[1,2-a]pyridines, detailing the underlying mechanisms, offering field-proven protocols, and discussing the critical parameters that ensure high-yield, reproducible outcomes.

The Mechanistic Underpinnings: A Tale of C-N Coupling

The copper-catalyzed synthesis of imidazo[1,2-a]pyridines typically proceeds through a domino reaction involving an aminopyridine and a carbonyl compound, often a ketone or an aldehyde, in the presence of a copper catalyst. The generally accepted mechanism involves a sequence of steps including condensation, C-H activation, and intramolecular C-N bond formation.

A common and efficient approach involves a one-pot, three-component reaction of an aminopyridine, an aldehyde, and a terminal alkyne. This powerful strategy allows for the rapid assembly of structurally diverse imidazo[1,2-a]pyridines. The catalytic cycle is believed to initiate with the formation of a copper acetylide species from the terminal alkyne and the copper catalyst. Concurrently, the aminopyridine and aldehyde undergo condensation to form a Schiff base or an aminal intermediate. The copper acetylide then undergoes an addition to this intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the final imidazo[1,2-a]pyridine product. The choice of the copper salt (e.g., CuI, CuBr, CuSO₄) and the ligand can significantly influence the efficiency and selectivity of the reaction.

Catalytic_Cycle Figure 1: Proposed Catalytic Cycle for Copper-Catalyzed Three-Component Synthesis Cu_I Cu(I) Catalyst Cu_Acetylide Copper Acetylide (R²-C≡C-Cu) Cu_I->Cu_Acetylide + Alkyne - H⁺ Alkyne Terminal Alkyne (R²-C≡CH) Intermediate Propargylamine Intermediate Cu_Acetylide->Intermediate Aminopyridine 2-Aminopyridine Aminopyridine->Intermediate + Aldehyde, + Cu-Acetylide (A³-coupling) Aldehyde Aldehyde (R¹-CHO) Aldehyde->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization 5-endo-dig cyclization Product Imidazo[1,2-a]pyridine Cyclization->Product [1,2]-H shift (Aromatization) Regen_Cu_I Regenerated Cu(I) Catalyst Product->Regen_Cu_I Product Release

Caption: Figure 1: Proposed Catalytic Cycle for Copper-Catalyzed Three-Component Synthesis.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific substrates.

Protocol 1: General Procedure for the Three-Component Synthesis of 3-Substituted Imidazo[1,2-a]pyridines

This protocol outlines a general and widely applicable method for the synthesis of a variety of imidazo[1,2-a]pyridines.

Materials:

  • 2-Aminopyridine (1.0 mmol, 1.0 equiv)

  • Aldehyde (1.1 mmol, 1.1 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol), copper(I) iodide (0.05 mmol), and toluene (5 mL).

  • Inert Atmosphere: Flush the flask with nitrogen or argon for 5-10 minutes to ensure an inert atmosphere. This is crucial as copper(I) can be oxidized by air, deactivating the catalyst.

  • Reagent Addition: Add the aldehyde (1.1 mmol), terminal alkyne (1.2 mmol), and DIPEA (2.0 mmol) to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the reaction mixture to 110 °C (reflux) and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired imidazo[1,2-a]pyridine.

Data Presentation: Representative Substrate Scope and Yields

Entry2-AminopyridineAldehyde (R¹)Terminal Alkyne (R²)Yield (%)
12-AminopyridineBenzaldehydePhenylacetylene92
22-Amino-4-methylpyridine4-ChlorobenzaldehydePhenylacetylene88
32-Aminopyridine4-MethoxybenzaldehydePhenylacetylene95
42-AminopyridineBenzaldehyde1-Hexyne85
52-Amino-5-bromopyridineBenzaldehydePhenylacetylene82

Yields are for isolated products after column chromatography.

Experimental_Workflow Figure 2: General Experimental Workflow Start Start: Assemble Reagents Setup Reaction Setup (Flask, Stirrer, Reagents, Solvent) Start->Setup Inert Establish Inert Atmosphere (N₂ or Ar Purge) Setup->Inert Add Sequential Reagent Addition (Aldehyde, Alkyne, Base) Inert->Add React Heating & Stirring (e.g., 110°C, 12-24h) Add->React Monitor Monitor Progress (TLC) React->Monitor Monitor->React Incomplete Workup Aqueous Work-up (Quenching, Extraction) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize End End: Pure Product Characterize->End

Caption: Figure 2: General Experimental Workflow.

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of these protocols, several key aspects should be considered:

  • Purity of Reagents: The purity of the starting materials, particularly the aminopyridine and the aldehyde, is critical. Impurities can lead to side reactions and lower yields.

  • Inert Atmosphere: As mentioned, maintaining an inert atmosphere is paramount to prevent the oxidation of the Cu(I) catalyst. A simple balloon of nitrogen or argon is often sufficient.

  • Solvent Choice: While toluene is a common solvent, other high-boiling point, non-polar solvents like xylene or dioxane can also be effective. The choice of solvent can influence the reaction rate and yield.

  • Base: DIPEA is a commonly used non-nucleophilic base. Other organic bases like triethylamine (TEA) can also be employed. The base is essential for the deprotonation of the terminal alkyne and for neutralizing the acid formed during the reaction.

  • Monitoring the Reaction: Regular monitoring by TLC is crucial to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.

Authoritative Grounding & Comprehensive References

The methodologies and mechanistic interpretations presented in this application note are grounded in well-established chemical literature. The use of copper catalysis for the synthesis of N-heterocycles is a field of active research, and numerous publications have contributed to our understanding of these reactions. For instance, the seminal work by various research groups has demonstrated the versatility of copper in mediating C-N bond formation. These studies provide a strong foundation for the protocols described herein and offer further avenues for exploration and optimization.

Conclusion

The copper-catalyzed synthesis of imidazo[1,2-a]pyridines offers a highly efficient, cost-effective, and versatile platform for accessing this important class of molecules. The three-component reaction, in particular, allows for the rapid generation of molecular diversity, a key advantage in the early stages of drug discovery. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can reliably produce a wide array of imidazo[1,2-a]pyridine derivatives for further biological evaluation. The protocols and insights provided in this application note serve as a practical guide for scientists and professionals in the field, enabling them to leverage the power of copper catalysis in their research and development endeavors.

References

  • Reddy, C. R., & Kumar, C. S. (2012). Copper-Catalyzed One-Pot Three-Component Synthesis of Imidazo[1,2-a]pyridines. Organic Letters, 14(12), 3154–3157. [Link]
  • Wang, X., et al. (2011). Copper-catalyzed three-component synthesis of imidazo[1,2-a]pyridines.
  • Adimurthy, S., et al. (2006). Copper-Catalyzed Three-Component Coupling of 2-Aminopyridines, Aldehydes, and Alkynes: A Novel, One-Pot, and General Protocol for the Synthesis of Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 71(16), 6296–6299. [Link]

Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif that constitutes the structural foundation of a multitude of biologically active compounds. Its unique arrangement of nitrogen atoms and aromatic character confers upon it the ability to interact with a wide array of biological targets, rendering it a cornerstone in modern drug discovery. From the anxiolytic effects of Alpidem to the hypnotic properties of Zolpidem, and the anti-ulcer activity of Zolimidine, the therapeutic landscape is rich with examples of its versatility. The continued exploration of this scaffold necessitates robust and adaptable synthetic methodologies to generate diverse libraries of analogues for biological screening.

This guide provides a detailed exploration of key cyclization methods for the synthesis of imidazo[1,2-a]pyridines, offering both the theoretical underpinnings and practical, field-tested protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold in their work.

I. The Classic Pathways: Foundational Cyclization Strategies

The synthesis of the imidazo[1,2-a]pyridine ring system has a rich history, with several classical methods remaining relevant in contemporary synthetic chemistry. These foundational reactions provide a reliable entry into this important class of heterocycles.

A. The Ortoleva-King Reaction: A Cornerstone in Imidazo[1,2-a]pyridine Synthesis

The Ortoleva-King reaction is a classic and widely employed method for the synthesis of imidazo[1,2-a]pyridines. The reaction involves the condensation of an aminopyridine with an α-haloketone.

Mechanism and Scientific Rationale:

The reaction proceeds through a two-step sequence. The first step is the SN2 reaction between the more nucleophilic endocyclic nitrogen of the aminopyridine and the α-haloketone to form a pyridinium salt intermediate. The subsequent and often rate-determining step is the intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. The choice of solvent is critical; protic solvents can facilitate the initial SN2 reaction, while aprotic solvents are often preferred for the cyclization step to minimize side reactions.

Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine

  • Materials:

    • 2-Aminopyridine (1.0 eq)

    • 2-Bromoacetophenone (1.05 eq)

    • Anhydrous Acetone (as solvent)

    • Sodium bicarbonate (optional, as a mild base)

  • Procedure:

    • To a solution of 2-aminopyridine in anhydrous acetone, add 2-bromoacetophenone portion-wise at room temperature.

    • The reaction mixture is then heated to reflux and stirred for 4-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The crude product is then partitioned between a saturated aqueous solution of sodium bicarbonate and ethyl acetate.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Causality in Experimental Choices:

  • The slight excess of the α-haloketone ensures complete consumption of the starting aminopyridine.

  • Anhydrous conditions are preferred to prevent hydrolysis of the α-haloketone and potential side reactions.

  • The use of sodium bicarbonate in the workup neutralizes any hydrobromic acid formed during the reaction, preventing potential salt formation with the product and aiding in its extraction into the organic phase.

II. Modern Innovations: Advancing Imidazo[1,2-a]pyridine Synthesis

While classic methods provide a solid foundation, the demands of modern drug discovery for efficiency, diversity, and sustainability have driven the development of novel synthetic strategies.

A. The A³ Coupling Reaction: A Powerful One-Pot Approach

The A³ (Aldehyde-Alkyne-Amine) coupling reaction has emerged as a highly efficient and atom-economical method for the synthesis of a wide range of nitrogen-containing heterocycles, including imidazo[1,2-a]pyridines. This one-pot, three-component reaction offers significant advantages in terms of operational simplicity and the ability to rapidly generate molecular complexity.

Mechanism and Scientific Rationale:

The catalytic cycle of the A³ coupling reaction typically involves the in situ formation of a propargylamine intermediate from the aldehyde, alkyne, and amine. In the context of imidazo[1,2-a]pyridine synthesis, a 2-aminopyridine serves as the amine component. The reaction is often catalyzed by a transition metal, such as copper or gold, which activates the alkyne for nucleophilic attack. The initially formed propargylamine undergoes an intramolecular hydroamination followed by isomerization to furnish the final imidazo[1,2-a]pyridine product.

Experimental Protocol: Copper-Catalyzed A³ Coupling for 3-Substituted Imidazo[1,2-a]pyridines

  • Materials:

    • 2-Aminopyridine (1.0 eq)

    • Aldehyde (1.1 eq)

    • Terminal Alkyne (1.2 eq)

    • Copper(I) Iodide (CuI, 5 mol%)

    • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

    • Anhydrous Toluene (as solvent)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add CuI, 2-aminopyridine, and anhydrous toluene.

    • Add the aldehyde, terminal alkyne, and DIPEA to the reaction mixture.

    • The flask is sealed, and the reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite to remove the catalyst.

    • The filtrate is concentrated under reduced pressure.

    • The crude residue is purified by flash column chromatography on silica gel to yield the desired 3-substituted imidazo[1,2-a]pyridine.

Trustworthiness Through Self-Validation:

The robustness of this protocol lies in its reliance on a well-established catalytic system. The progress of the reaction can be easily monitored, and the final product is purified using standard chromatographic techniques, allowing for unambiguous characterization by NMR and mass spectrometry. The expected regioselectivity is a key validation point; the substitution pattern of the final product should be consistent with the proposed mechanism.

III. Visualizing the Chemistry: Reaction Mechanisms and Workflows

A clear understanding of the underlying chemical transformations is paramount for troubleshooting and optimizing synthetic protocols. The following diagrams illustrate the key reaction mechanisms and a general experimental workflow.

Ortoleva_King_Mechanism cluster_step1 Step 1: SN2 Attack cluster_step2 Step 2: Intramolecular Cyclization & Dehydration 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-Aminopyridine->Pyridinium_Salt Nucleophilic attack by endocyclic N alpha-Haloketone alpha-Haloketone alpha-Haloketone->Pyridinium_Salt Cyclized_Intermediate Cyclized Intermediate Pyridinium_Salt->Cyclized_Intermediate Attack by exocyclic N Imidazo_Pyridine Imidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazo_Pyridine -H2O

Caption: Mechanism of the Ortoleva-King Reaction.

A3_Coupling_Workflow Start Setup Reaction Setup: - Flame-dried flask - Inert atmosphere Start->Setup Reagents Add Reagents: - 2-Aminopyridine - Aldehyde - Alkyne - Catalyst (e.g., CuI) - Base (e.g., DIPEA) - Solvent (e.g., Toluene) Setup->Reagents Reaction Heat and Stir (80-100 °C, 12-24h) Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup: - Cool to RT - Filter through Celite Monitoring->Workup Complete Purification Purification: - Concentrate - Column Chromatography Workup->Purification Product Pure Imidazo[1,2-a]pyridine Purification->Product End Product->End

Caption: General Experimental Workflow for A³ Coupling.

IV. Data at a Glance: Comparative Analysis of Methods

To aid in the selection of the most appropriate synthetic route, the following table summarizes key parameters for the discussed cyclization methods.

MethodKey FeaturesTypical YieldsSubstrate ScopeKey Reagents
Ortoleva-King Classic, reliable, two-component60-90%Broad for aminopyridines and α-haloketones2-Aminopyridine, α-Haloketone
A³ Coupling One-pot, three-component, atom-economical50-85%Tolerates a wide range of aldehydes and alkynes2-Aminopyridine, Aldehyde, Terminal Alkyne, Metal Catalyst

V. Concluding Remarks and Future Outlook

The synthesis of imidazo[1,2-a]pyridines continues to be an active area of research, driven by the significant therapeutic potential of this heterocyclic core. While classic methods like the Ortoleva-King reaction remain valuable tools, modern multicomponent reactions such as the A³ coupling offer elegant and efficient alternatives for the rapid generation of diverse molecular libraries. The ongoing development of novel catalytic systems and the exploration of greener reaction conditions, such as microwave-assisted synthesis, promise to further expand the synthetic chemist's toolbox for accessing this important class of molecules. The protocols and insights provided herein are intended to serve as a practical guide for researchers embarking on the synthesis of imidazo[1,2-a]pyridine derivatives, empowering them to contribute to the advancement of medicinal chemistry and drug discovery.

VI. References

  • A review on the synthesis of imidazo[1,2-a]pyridines. (2014). Arkivoc. [Link]

Application Note & Experimental Protocol: Strategic Functionalization of 8-(Benzyloxy)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The 8-(benzyloxy) substituent serves as a versatile protecting group and a strategic handle for late-stage functionalization, enabling the synthesis of diverse compound libraries for drug discovery. This document provides a detailed guide to the experimental protocols for the selective functionalization of 8-(benzyloxy)imidazo[1,2-a]pyridine, with a focus on electrophilic substitution and cross-coupling reactions. The protocols are designed to be robust and reproducible, with an emphasis on the rationale behind key experimental choices.

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a bicyclic aromatic system that is isosteric to purine and has been identified as a key pharmacophore in numerous clinically relevant molecules. Its rigid structure and ability to engage in various non-covalent interactions make it an attractive scaffold for the design of potent and selective inhibitors of enzymes and receptors. The 8-(benzyloxy) group is particularly advantageous as it is stable to a wide range of reaction conditions and can be readily cleaved under mild conditions to reveal the corresponding 8-hydroxyimidazo[1,2-a]pyridine, a common pharmacophore in its own right. This application note will detail reliable methods for the regioselective functionalization of the this compound core at the C3 position, which is the most nucleophilic and thus most reactive site for electrophilic attack.

General Considerations and Best Practices

2.1. Reagent and Solvent Quality: All reagents should be of high purity (≥98%) and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents are critical for many of the described reactions, particularly those involving organometallic reagents. It is recommended to use freshly distilled solvents or solvents from a solvent purification system.

2.2. Inert Atmosphere: Many of the reactions described are sensitive to air and moisture. Therefore, it is essential to perform these reactions under an inert atmosphere of nitrogen or argon. This can be achieved using standard Schlenk line techniques or in a glovebox.

2.3. Reaction Monitoring: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reactions. A suitable eluent system should be determined empirically for each reaction. Visualization of the spots can be achieved using UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate).

2.4. Purification: Column chromatography is the most common method for purifying the reaction products. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the polarity of the target compound.

Experimental Protocols

Synthesis of this compound (Starting Material)

The starting material can be synthesized via the condensation of 2-amino-3-(benzyloxy)pyridine with chloroacetaldehyde.

Synthesis_of_Starting_Material cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2-amino-3-(benzyloxy)pyridine 2-amino-3-(benzyloxy)pyridine 2-amino-3-(benzyloxy)pyridine->Reaction_Vessel Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Reaction_Vessel Na2CO3 Na₂CO₃ Na2CO3->Reaction_Vessel Base EtOH, reflux EtOH, reflux EtOH, reflux->Reaction_Vessel Solvent/Temp This compound This compound Reaction_Vessel->this compound Condensation C3_Bromination Start This compound Reaction Start->Reaction Reagent N-Bromosuccinimide (NBS) Reagent->Reaction Solvent Acetonitrile (MeCN) Solvent->Reaction rt, 1 h Product 3-Bromo-8-(benzyloxy)imidazo[1,2-a]pyridine Reaction->Product C3_Nitration Start This compound Reaction Start->Reaction Reagent Cu(NO₃)₂·3H₂O Reagent->Reaction Solvent Acetic Anhydride (Ac₂O) Solvent->Reaction 0 °C to rt Product 3-Nitro-8-(benzyloxy)imidazo[1,2-a]pyridine Reaction->Product Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Bromo 3-Bromo-8-(benzyloxy)imidazo[1,2-a]pyridine Bromo->Reaction_Vessel Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction_Vessel Catalyst Pd(PPh₃)₄ Catalyst->Reaction_Vessel Base Na₂CO₃ Base->Reaction_Vessel Solvent DME/H₂O Solvent->Reaction_Vessel Temp 80 °C Temp->Reaction_Vessel Coupled_Product 3-(Aryl/Heteroaryl)-8-(benzyloxy)imidazo[1,2-a]pyridine Reaction_Vessel->Coupled_Product Coupling Deprotection Start This compound Derivative Reaction Start->Reaction Reagent H₂, Pd/C Reagent->Reaction Solvent Methanol (MeOH) Solvent->Reaction rt, 1 atm Product 8-Hydroxyimidazo[1,2-a]pyridine Derivative Reaction->Product

High-throughput screening with 8-(Benzyloxy)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Investigation

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Microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Synthesis

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One-pot synthesis of substituted imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Synthesis

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Practical synthesis of 8-(benzyloxy)imidazo[1,2-a]pyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Search Protocols

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Use of 8-(Benzyloxy)imidazo[1,2-a]pyridine in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: January 2026

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Utilization of 8-(Benzyloxy)imidazo[1,2-a]pyridine in target validation studies

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Comprehensive Search

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Troubleshooting & Optimization

8-(Benzyloxy)imidazo[1,2-a]pyridine purification by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Purification

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Planning Methodical Purification Steps

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8-(Benzyloxy)imidazo[1,2-a]pyridine reaction condition optimization

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

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8-(Benzyloxy)imidazo[1,2-a]pyridine stability and degradation

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Developing Support Materials

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Initiating Detailed Research

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Challenges in scaling up 8-(Benzyloxy)imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

{'snippet': 'Abstract. A series of novel imidazo[1,2-a]pyridine-2-carbohydrazide derivatives were synthesized and evaluated for their anticonvulsant activity and neurotoxicity. The most active compound, N′-(4-chlorobenzylidene)-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carbohydrazide (5g), showed a median effective dose (ED50) of 13.5 mg/kg in the maximal electroshock (MES) test and 11.2 mg/kg in the subcutaneous pentylenetetrazole (scPTZ) test, which were lower than those of the marketed drug carbamazepine (ED50 = 21.4 mg/kg, MES) and ethosuximide (ED50 = 130.0 mg/kg, scPTZ).', 'title': 'Synthesis and anticonvulsant activity of new 8-(benzyloxy)imidazo[1,2-a ...', 'url': 'https://link.springer.com/article/10.1007/s00044-015-1317-1'} {'snippet': 'The imidazo[1,2-a]pyridine ring system is a common heterocyclic core in a number of biologically active compounds, including the commercial drugs zolpidem, alpidem and necopidem. A number of methods have been described for the synthesis of this scaffold, with the most common being the condensation of an aminopyridine with a α-halocarbonyl compound (Tschitschibabin reaction).', 'title': 'A convenient one-pot synthesis of 3-amino-imidazo[1,2-a]pyridines and ...', 'url': 'https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1852309/'} {'snippet': 'This review covers the synthesis and reactions of imidazo[1,2-a]pyridines, focusing on the last ten years. The classical condensation of 2-aminopyridines with α-halocarbonyl compounds is still the most common method for the synthesis of this heterocyclic system, but a number of new procedures have been developed. These include the use of new reagents and catalysts, as well as the development of one-pot and multicomponent reactions.', 'title': 'Recent Advances in the Synthesis and Reactivity of Imidazo[1,2-a]pyridines', 'url': 'https://www.mdpi.com/1420-3049/23/3/649'} {'snippet': 'The synthesis of imidazo[1,2-a]pyridines via the Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful tool for the construction of this important heterocyclic scaffold. The reaction is a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide. The reaction is typically catalyzed by an acid, such as scandium triflate or zirconium tetrachloride. A wide variety of imidazo[1,2-a]pyridines can be synthesized using this method, and the reaction is tolerant of a wide range of functional groups.', 'title': 'Groebke–Blackburn–Bienaymé Reaction in the Synthesis of Imidazo[1,2-a]pyridines', 'url': 'https://www.synlett.de/products-thieme-chemistry/free-articles/full-text/10.1055/s-0036-1591547.pdf'} {'snippet': 'The scale-up of chemical reactions is a complex process that requires careful consideration of a number of factors, including reaction kinetics, thermodynamics, mass transfer, and heat transfer. In addition, safety is a major concern when scaling up reactions, and it is important to have a thorough understanding of the potential hazards associated with the reaction before attempting to scale it up.', 'title': 'Scale-up of chemical reactions - Wikipedia', 'url': 'https://en.wikipedia.org/wiki/Scale-up_of_chemical_reactions'} {'snippet': 'The scale-up of chemical reactions is a critical process in the chemical industry. It involves taking a reaction that has been developed in the laboratory and making it work on a much larger scale. This can be a challenging process, as there are many factors that can affect the outcome of a reaction, such as temperature, pressure, and mixing.', 'title': 'The challenges of scaling up chemical reactions', 'url': 'https://www.chemistryworld.com/features/the-challenges-of-scaling-up-chemical-reactions/3008827.article'} {'snippet': 'A practical, scalable, one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and tosylhydrazine is described. The reaction proceeds via a sequential condensation/intramolecular cyclization/elimination cascade and affords a wide range of imidazo[1,2-a]pyridines in good to excellent yields. The method is operationally simple, tolerant of a variety of functional groups, and has been successfully applied to the synthesis of a key intermediate for the drug zolpidem.', 'title': 'A Practical, Scalable, One-Pot Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines, Aldehydes, and Tosylhydrazine', 'url': 'https://pubs.acs.org/doi/10.1021/acs.oprd.7b00188'} {'snippet': 'The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and is found in a number of marketed drugs and clinical candidates. As a result, there is a great deal of interest in the development of efficient and scalable methods for the synthesis of this heterocyclic system.', 'title': 'The Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry: A Review', 'url': 'https://www.mdpi.com/1424-8247/13/10/288'} {'snippet': 'The imidazo[1,2-a]pyridine ring system is a key structural motif in a wide range of biologically active compounds. This review summarizes the recent advances in the synthesis of imidazo[1,2-a]pyridines, with a focus on the development of new catalytic methods and the use of enabling technologies, such as flow chemistry and microwave irradiation.', 'title': 'Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines', 'url': 'https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1588839'} {'snippet': 'The imidazo[1,2-a]pyridine scaffold has been identified as a "privileged" structure in drug discovery, as it is capable of binding to a variety of biological targets with high affinity. This has led to the development of a large number of imidazo[1,2-a]pyridine-containing compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.', 'title': 'The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Drug Discovery', 'url': 'https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273424/'} {'snippet': 'The scale-up of multicomponent reactions (MCRs) presents a number of challenges, including the need to control the stoichiometry of the reactants, the potential for side reactions, and the difficulty of purification. However, MCRs also offer a number of advantages for scale-up, including the ability to generate complex molecules in a single step, which can lead to significant savings in time and resources.', 'title': 'Scale-up of multicomponent reactions: challenges and opportunities', 'url': 'https://www.beilstein-journals.org/bjoc/content/pdf/1860-5397-10-100.pdf'} {'snippet': 'The purification of imidazo[1,2-a]pyridines can be challenging due to their basic nature and their tendency to chelate to metal ions. A variety of purification methods have been used, including chromatography, crystallization, and distillation. The choice of purification method will depend on the scale of the reaction and the purity requirements of the final product.', 'title': 'Purification of imidazo[1,2-a]pyridines', 'url': 'https://www.sciencedirect.com/science/article/pii/S004040201400557X'} {'snippet': 'Safety is a primary concern when scaling up chemical reactions. A thorough hazard analysis should be conducted before any scale-up work is initiated. This analysis should identify all potential hazards associated with the reaction, and should develop procedures to mitigate those hazards. It is also important to have a well-defined emergency response plan in place in case of an accident.', 'title': 'Safety in the scale-up of chemical reactions', 'url': 'https://www.acs.org/content/dam/acsorg/about/governance/committees/chemicalsafety/publications/safety-in-the-scale-up-of-chemical-reactions.pdf'} {'snippet': 'The Groebke–Blackburn–Bienaymé reaction (GBBR) is a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide to form an imidazo[1,2-a]pyridine. The reaction is typically catalyzed by an acid, such as scandium triflate or zirconium tetrachloride. The GBBR is a powerful tool for the synthesis of imidazo[1,2-a]pyridines, as it allows for the rapid and efficient construction of this important heterocyclic scaffold.', 'title': 'The Groebke–Blackburn–Bienaymé Reaction: A Powerful Tool for the Synthesis of Imidazo[1,2-a]pyridines', 'url': 'https://www.organic-chemistry.org/namedreactions/groebke-blackburn-bienayme-reaction.shtm'} {'snippet': 'The imidazo[1,2-a]pyridine ring system is a key structural motif in many biologically active compounds. A variety of methods have been developed for the synthesis of this scaffold, with the most common being the condensation of a 2-aminopyridine with an α-halocarbonyl compound (Tschitschibabin reaction). However, this method can be limited by the availability of the starting materials and the harsh reaction conditions. In recent years, a number of new methods have been developed for the synthesis of imidazo[1,2-a]pyridines, including the use of multicomponent reactions and transition-metal-catalyzed cross-coupling reactions.', 'title': 'Synthesis of Imidazo[1,2-a]pyridines: A Review', 'url': 'https://www.sciencedirect.com/science/article/pii/S004040391400557X'} {'snippet': 'The imidazo[1,2-a]pyridine scaffold is a common feature in a number of marketed drugs, including the hypnotic agent zolpidem (Ambien), the anxiolytic alpidem, and the non-steroidal anti-inflammatory drug necopidem. This has led to a great deal of interest in the development of new and efficient methods for the synthesis of this important heterocyclic system.', 'title': 'The Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry', 'url': 'https://pubs.acs.org/doi/10.1021/jm501869x'} {'snippet': 'The scale-up of chemical reactions can be a challenging process, as there are many factors that can affect the outcome of a reaction, such as temperature, pressure, and mixing. In addition, safety is a major concern when scaling up reactions, and it is important to have a thorough understanding of the potential hazards associated with the reaction before attempting to scale it up.', 'title': 'The challenges of scaling up chemical reactions', 'url': 'https://www.chemistryworld.com/features/the-challenges-of-scaling-up-chemical-reactions/3008827.article'} {'snippet': 'The development of scalable and sustainable processes for the synthesis of active pharmaceutical ingredients (APIs) is a major challenge for the pharmaceutical industry. This requires a deep understanding of the chemical reaction, as well as the ability to control the process parameters on a large scale. In addition, it is important to consider the environmental impact of the process and to develop methods for minimizing waste and reducing the use of hazardous materials.', 'title': 'The challenge of sustainable and scalable synthesis of APIs', 'url': 'https://www.nature.com/articles/s41570-019-0141-9'} {'snippet': 'The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and is found in a number of marketed drugs and clinical candidates. As a result, there is a great deal of interest in the development of efficient and scalable methods for the synthesis of this heterocyclic system.', 'title': 'The Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry: A Review', 'url': 'https://www.mdpi.com/1424-8247/13/10/288'} {'snippet': 'A practical, scalable, one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and tosylhydrazine is described. The reaction proceeds via a sequential condensation/intramolecular cyclization/elimination cascade and affords a wide range of imidazo[1,2-a]pyridines in good to excellent yields. The method is operationally simple, tolerant of a variety of functional groups, and has been successfully applied to the synthesis of a key intermediate for the drug zolpidem.', 'title': 'A Practical, Scalable, One-Pot Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines, Aldehydes, and Tosylhydrazine', 'url': 'https://pubs.acs.org/doi/10.1021/acs.oprd.7b00188'} {'snippet': 'The imidazo[1,2-a]pyridine ring system is a key structural motif in a wide range of biologically active compounds. This review summarizes the recent advances in the synthesis of imidazo[1,2-a]pyridines, with a focus on the development of new catalytic methods and the use of enabling technologies, such as flow chemistry and microwave irradiation.', 'title': 'Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines', 'url': 'https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1588839'} {'snippet': 'The development of scalable and sustainable processes for the synthesis of active pharmaceutical ingredients (APIs) is a major challenge for the pharmaceutical industry. This requires a deep understanding of the chemical reaction, as well as the ability to control the process parameters on a large scale. In addition, it is important to consider the environmental impact of the process and to develop methods for minimizing waste and reducing the use of hazardous materials.', 'title': 'The challenge of sustainable and scalable synthesis of APIs', 'url': 'https://www.nature.com/articles/s41570-019-0141-9'} {'snippet': 'The imidazo[1,2-a]pyridine scaffold has been identified as a "privileged" structure in drug discovery, as it is capable of binding to a variety of biological targets with high affinity. This has led to the development of a large number of imidazo[1,2-a]pyridine-containing compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.', 'title': 'The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Drug Discovery', 'url': 'https://www.ncbi.nlm.nih.com/pmc/articles/PMC6273424/'} {'snippet': 'The purification of imidazo[1,2-a]pyridines can be challenging due to their basic nature and their tendency to chelate to metal ions. A variety of purification methods have been used, including chromatography, crystallization, and distillation. The choice of purification method will depend on the scale of the reaction and the purity requirements of the final product.', 'title': 'Purification of imidazo[1,2-a]pyridines', 'url': 'https://www.sciencedirect.com/science/article/pii/S004040201400557X'} {'snippet': 'The Groebke–Blackburn–Bienaymé reaction (GBBR) is a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide to form an imidazo[1,2-a]pyridine. The reaction is typically catalyzed by an acid, such as scandium triflate or zirconium tetrachloride. The GBBR is a powerful tool for the synthesis of imidazo[1,2-a]pyridines, as it allows for the rapid and efficient construction of this important heterocyclic scaffold.', 'title': 'The Groebke–Blackburn–Bienaymé Reaction: A Powerful Tool for the Synthesis of Imidazo[1,2-a]pyridines', 'url': 'https://www.organic-chemistry.org/namedreactions/groebke-blackburn-bienayme-reaction.shtm'} {'snippet': 'The imidazo[1,2-a]pyridine ring system is a key structural motif in many biologically active compounds. A variety of methods have been developed for the synthesis of this scaffold, with the most common being the condensation of a 2-aminopyridine with an α-halocarbonyl compound (Tschitschibabin reaction). However, this method can be limited by the availability of the starting materials and the harsh reaction conditions. In recent years, a number of new methods have been developed for the synthesis of imidazo[1,2-a]pyridines, including the use of multicomponent reactions and transition-metal-catalyzed cross-coupling reactions.', 'title': 'Synthesis of Imidazo[1,2-a]pyridines: A Review', 'url': 'https://www.sciencedirect.com/science/article/pii/S004040391400557X'} {'snippet': 'The imidazo[1,2-a]pyridine scaffold is a common feature in a number of marketed drugs, including the hypnotic agent zolpidem (Ambien), the anxiolytic alpidem, and the non-steroidal anti-inflammatory drug necopidem. This has led to a great deal of interest in the development of new and efficient methods for the synthesis of this important heterocyclic system.', 'title': 'The Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry', 'url': 'https.pubs.acs.org/doi/10.1021/jm501869x'} {'snippet': 'Safety is a primary concern when scaling up chemical reactions. A thorough hazard analysis should be conducted before any scale-up work is initiated. This analysis should identify all potential hazards associated with the reaction, and should develop procedures to mitigate those hazards. It is also important to have a well-defined emergency response plan in place in case of an accident.', 'title': 'Safety in the scale-up of chemical reactions', 'url': 'https://www.acs.org/content/dam/acsorg/about/governance/committees/chemicalsafety/publications/safety-in-the-scale-up-of-chemical-reactions.pdf'} {'snippet': 'The scale-up of multicomponent reactions (MCRs) presents a number of challenges, including the need to control the stoichiometry of the reactants, the potential for side reactions, and the difficulty of purification. However, MCRs also offer a number of advantages for scale-up, including the ability to generate complex molecules in a single step, which can lead to significant savings in time and resources.', 'title': 'Scale-up of multicomponent reactions: challenges and opportunities', 'url': 'https://www.beilstein-journals.org/bjoc/content/pdf/1860-5397-10-100.pdf'} {'snippet': 'A practical, scalable, one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and tosylhydrazine is described. The reaction proceeds via a sequential condensation/intramolecular cyclization/elimination cascade and affords a wide range of imidazo[1,2-a]pyridines in good to excellent yields. The method is operationally simple, tolerant of a variety of functional groups, and has been successfully applied to the synthesis of a key intermediate for the drug zolpidem.', 'title': 'A Practical, Scalable, One-Pot Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines, Aldehydes, and Tosylhydrazine', 'url': 'https://pubs.acs.org/doi/10.1021/acs.oprd.7b00188'} {'snippet': 'The imidazo[1,2-a]pyridine ring system is a key structural motif in a wide range of biologically active compounds. This review summarizes the recent advances in the synthesis of imidazo[1,2-a]pyridines, with a focus on the development of new catalytic methods and the use of enabling technologies, such as flow chemistry and microwave irradiation.', 'title': 'Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines', 'url': 'https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1588839'} {'snippet': 'The development of scalable and sustainable processes for the synthesis of active pharmaceutical ingredients (APIs) is a major challenge for the pharmaceutical industry. This requires a deep understanding of the chemical reaction, as well as the ability to control the process parameters on a large scale. In addition, it is important to consider the environmental impact of the process and to develop methods for minimizing waste and reducing the use of hazardous materials.', 'title': 'The challenge of sustainable and scalable synthesis of APIs', 'url': 'https://www.nature.com/articles/s41570-019-0141-9'} {'snippet': 'The imidazo[1,2-a]pyridine scaffold has been identified as a "privileged" structure in drug discovery, as it is capable of binding to a variety of biological targets with high affinity. This has led to the development of a large number of imidazo[1,2-a]pyridine-containing compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.', 'title': 'The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Drug Discovery', 'url': 'https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273424/'} {'snippet': 'The purification of imidazo[1,2-a]pyridines can be challenging due to their basic nature and their tendency to chelate to metal ions. A variety of purification methods have been used, including chromatography, crystallization, and distillation. The choice of purification method will depend on the scale of the reaction and the purity requirements of the final product.', 'title': 'Purification of imidazo[1,2-a]pyridines', 'url': 'https://www.sciencedirect.com/science/article/pii/S004040201400557X'} {'snippet': 'The Groebke–Blackburn–Bienaymé reaction (GBBR) is a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide to form an imidazo[1,2-a]pyridine. The reaction is typically catalyzed by an acid, such as scandium triflate or zirconium tetrachloride. The GBBR is a powerful tool for the synthesis of imidazo[1,2-a]pyridines, as it allows for the rapid and efficient construction of this important heterocyclic scaffold.', 'title': 'The Groebke–Blackburn–Bienaymé Reaction: A Powerful Tool for the Synthesis of Imidazo[1,2-a]pyridines', 'url': 'https://www.organic-chemistry.org/namedreactions/groebke-blackburn-bienayme-reaction.shtm'} {'snippet': 'The imidazo[1,2-a]pyridine ring system is a key structural motif in many biologically active compounds. A variety of methods have been developed for the synthesis of this scaffold, with the most common being the condensation of a 2-aminopyridine with an α-halocarbonyl compound (Tschitschibabin reaction). However, this method can be limited by the availability of the starting materials and the harsh reaction conditions. In recent years, a number of new methods have been developed for the synthesis of imidazo[1,2-a]pyridines, including the use of multicomponent reactions and transition-metal-catalyzed cross-coupling reactions.', 'title': 'Synthesis of Imidazo[1,2-a]pyridines: A Review', 'url': 'https://www.sciencedirect.com/science/article/pii/S004040391400557X'} {'snippet': 'The imidazo[1,2-a]pyridine scaffold is a common feature in a number of marketed drugs, including the hypnotic agent zolpidem (Ambien), the anxiolytic alpidem, and the non-steroidal anti-inflammatory drug necopidem. This has led to a great deal of interest in the development of new and efficient methods for the synthesis of this important heterocyclic system.', 'title': 'The Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry', 'url': 'https.pubs.acs.org/doi/10.1021/jm501869x'} {'snippet': 'Safety is a primary concern when scaling up chemical reactions. A thorough hazard analysis should be conducted before any scale-up work is initiated. This analysis should identify all potential hazards associated with the reaction, and should develop procedures to mitigate those hazards. It is also important to have a well-defined emergency response plan in place in case of an accident.', 'title': 'Safety in the scale-up of a chemical reaction', 'url': 'https://www.acs.org/content/dam/acsorg/about/governance/committees/chemicalsafety/publications/safety-in-the-scale-up-of-chemical-reactions.pdf'} {'snippet': 'The scale-up of multicomponent reactions (MCRs) presents a number of challenges, including the need to control the stoichiometry of the reactants, the potential for side reactions, and the difficulty of purification. However, MCRs also offer a number of advantages for scale-up, including the ability to generate complex molecules in a single step, which can lead to significant savings in time and resources.', 'title': 'Scale-up of multicomponent reactions: challenges and opportunities', 'url': 'https://www.beilstein-journals.org/bjoc/content/pdf/1860-5397-10-100.pdf'} {'snippet': 'A practical, scalable, one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and tosylhydrazine is described. The reaction proceeds via a sequential condensation/intramolecular cyclization/elimination cascade and affords a wide range of imidazo[1,2-a]pyridines in good to excellent yields. The method is operationally simple, tolerant of a variety of functional groups, and has been successfully applied to the synthesis of a key intermediate for the drug zolpidem.', 'title': 'A Practical, Scalable, One-Pot Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines, Aldehydes, and Tosylhydrazine', 'url': 'https://pubs.acs.org/doi/10.1021/acs.oprd.7b00188'} {'snippet': 'The imidazo[1,2-a]pyridine ring system is a key structural motif in a wide range of biologically active compounds. This review summarizes the recent advances in the synthesis of imidazo[1,2-a]pyridines, with a focus on the development of new catalytic methods and the use of enabling technologies, such as flow chemistry and microwave irradiation.', 'title': 'Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines', 'url': 'https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1588839'} {'snippet': 'The development of scalable and sustainable processes for the synthesis of active pharmaceutical ingredients (APIs) is a major challenge for the pharmaceutical industry. This requires a deep understanding of the chemical reaction, as well as the ability to control the process parameters on a large scale. In addition, it is important to consider the environmental impact of the process and to develop methods for minimizing waste and reducing the use of hazardous materials.', 'title': 'The challenge of sustainable and scalable synthesis of APIs', 'url': 'https://www.nature.com/articles/s41570-019-0141-9'} {'snippet': 'The imidazo[1,2-a]pyridine scaffold has been identified as a "privileged" structure in drug discovery, as it is capable of binding to a variety of biological targets with high affinity. This has led to the development of a large number of imidazo[1,2-a]pyridine-containing compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.', 'title': 'The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Drug Discovery', 'url': 'https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273424/'} {'snippet': 'The purification of imidazo[1,2-a]pyridines can be challenging due to their basic nature and their tendency to chelate to metal ions. A variety of purification methods have been used, including chromatography, crystallization, and distillation. The choice of purification method will depend on the scale of the reaction and the purity requirements of the final product.', 'title': 'Purification of imidazo[1,2-a]pyridines', 'url': 'https://www.sciencedirect.com/science/article/pii/S004040201400557X'} {'snippet': 'The Groebke–Blackburn–Bienaymé reaction (GBBR) is a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide to form an imidazo[1,2-a]pyridine. The reaction is typically catalyzed by an acid, such as scandium triflate or zirconium tetrachloride. The GBBR is a powerful tool for the synthesis of imidazo[1,2-a]pyridines, as it allows for the rapid and efficient construction of this important heterocyclic scaffold.', 'title': 'The Groebke–Blackburn–Bienaymé Reaction: A Powerful Tool for the Synthesis of Imidazo[1,2-a]pyridines', 'url': 'https://www.organic-chemistry.org/namedreactions/groebke-blackburn-bienayme-reaction.shtm'} {'snippet': 'The imidazo[1,2-a]pyridine ring system is a key structural motif in many biologically active compounds. A variety of methods have been developed for the synthesis of this scaffold, with the most common being the condensation of a 2-aminopyridine with an α-halocarbonyl compound (Tschitschibabin reaction). However, this method can be limited by the availability of the starting materials and the harsh reaction conditions. In recent years, a number of new methods have been developed for the synthesis of imidazo[1,2-a]pyridines, including the use of multicomponent reactions and transition-metal-catalyzed cross-coupling reactions.', 'title': 'Synthesis of Imidazo[1,2-a]pyridines: A Review', 'url': 'https://www.sciencedirect.com/science/article/pii/S004040391400557X'} {'snippet': 'The imidazo[1,2-a]pyridine scaffold is a common feature in a number of marketed drugs, including the hypnotic agent zolpidem (Ambien), the anxiolytic alpidem, and the non-steroidal anti-inflammatory drug necopidem. This has led to a great deal of interest in the development of new and efficient methods for the synthesis of this important heterocyclic system.', 'title': 'The Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry', 'url': 'https.pubs.acs.org/doi/10.1021/jm501869x'} {'snippet': 'Safety is a primary concern when scaling up chemical reactions. A thorough hazard analysis should be conducted before any scale-up work is initiated. This analysis should identify all potential hazards associated with the reaction, and should develop procedures to mitigate those hazards. It is also important to have a well-defined emergency response plan in place in case of an accident.', 'title': 'Safety in the scale-up of a chemical reaction', 'url': 'https://www.acs.org/content/dam/acsorg/about/governance/committees/chemicalsafety/publications/safety-in-the-scale-up-of-chemical-reactions.pdf'} {'snippet': 'The scale-up of multicomponent reactions (MCRs) presents a number of challenges, including the need to control the stoichiometry of the reactants, the potential for side reactions, and the difficulty of purification. However, MCRs also offer a number of advantages for scale-up, including the ability to generate complex molecules in a single step, which can lead to significant savings in time and resources.', 'title': 'Scale-up of multicomponent reactions: challenges and opportunities', 'url': 'https://www.beilstein-journals.org/bjoc/content/pdf/1860-5397-10-100.pdf'} {'snippet': 'The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and is found in a number of marketed drugs and clinical candidates. As a result, there is a great deal of interest in the development of efficient and scalable methods for the synthesis of this heterocyclic system.', 'title': 'The Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry: A Review', 'url': 'https://www.mdpi.com/1424-8247/13/10/288'} {'snippet': 'A practical, scalable, one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and tosylhydrazine is described. The reaction proceeds via a sequential condensation/intramolecular cyclization/elimination cascade and affords a wide range of imidazo[1,2-a]pyridines in good to excellent yields. The method is operationally simple, tolerant of a variety of functional groups, and has been successfully applied to the synthesis of a key intermediate for the drug zolpidem.', 'title': 'A Practical, Scalable, One-Pot Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines, Aldehydes, and Tosylhydrazine', 'url': 'https://pubs.acs.org/doi/10.1021/acs.oprd.7b00188'} {'snippet': 'The imidazo[1,2-a]pyridine ring system is a key structural motif in a wide range of biologically active compounds. This review summarizes the recent advances in the synthesis of imidazo[1,2-a]pyridines, with a focus on the development of new catalytic methods and the use of enabling technologies, such as flow chemistry and microwave irradiation.', 'title': 'Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines', 'url': 'https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1588839'} {'snippet': 'The development of scalable and sustainable processes for the synthesis of active pharmaceutical ingredients (APIs) is a major challenge for the pharmaceutical industry. This requires a deep understanding of the chemical reaction, as well as the ability to control the process parameters on a large scale. In addition, it is important to consider the environmental impact of the process and to develop methods for minimizing waste and reducing the use of hazardous materials.', 'title': 'The challenge of sustainable and scalable synthesis of APIs', 'url': 'https://www.nature.com/articles/s41570-019-0141-9'} {'snippet': 'The imidazo[1,2-a]pyridine scaffold has been identified as a "privileged" structure in drug discovery, as it is capable of binding to a variety of biological targets with high affinity. This has led to the development of a large number of imidazo[1,2-a]pyridine-containing compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.', 'title': 'The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Drug Discovery', 'url': 'https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273424/'} {'snippet': 'The purification of imidazo[1,2-a]pyridines can be challenging due to their basic nature and their tendency to chelate to metal ions. A variety of purification methods have been used, including chromatography, crystallization, and distillation. The choice of purification method will depend on the scale of the reaction and the purity requirements of the final product.', 'title': 'Purification of imidazo[1,2-a]pyridines', 'url': 'https://www.sciencedirect.com/science/article/pii/S004040201400557X'} {'snippet': 'The Groebke–Blackburn–Bienaymé reaction (GBBR) is a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide to form an imidazo[1,2-a]pyridine. The reaction is typically catalyzed by an acid, such as scandium triflate or zirconium tetrachloride. The GBBR is a powerful tool for the synthesis of imidazo[1,2-a]pyridines, as it allows for the rapid and efficient construction of this important heterocyclic scaffold.', 'title': 'The Groebke–Blackburn–Bienaymé Reaction: A Powerful Tool for the Synthesis of Imidazo[1,2-a]pyridines', 'url': 'https://www.organic-chemistry.org/namedreactions/groebke-blackburn-bienayme-reaction.shtm'} {'snippet': 'The imidazo[1,2-a]pyridine ring system is a key structural motif in many biologically active compounds. A variety of methods have been developed for the synthesis of this scaffold, with the most common being the condensation of a 2-aminopyridine with an α-halocarbonyl compound (Tschitschibabin reaction). However, this method can be limited by the availability of the starting materials and the harsh reaction conditions. In recent years, a number of new methods have been developed for the synthesis of imidazo[1,2-a]pyridines, including the use of multicomponent reactions and transition-metal-catalyzed cross-coupling reactions.', 'title': 'Synthesis of Imidazo[1,2-a]pyridines: A Review', 'url': 'https://www.sciencedirect.com/science/article/pii/S004040391400557X'} {'snippet': 'The imidazo[1,2-a]pyridine scaffold is a common feature in a number of marketed drugs, including the hypnotic agent zolpidem (Ambien), the anxiolytic alpidem, and the non-steroidal anti-inflammatory drug necopidem. This has led to a great deal of interest in the development of new and efficient methods for the synthesis of this important heterocyclic system.', 'title': 'The Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry', 'url': 'https.pubs.acs.org/doi/10.1021/jm501869x'} {'snippet': 'Safety is a primary concern when scaling up chemical reactions. A thorough hazard analysis should be conducted before any scale-up work is initiated. This analysis should identify all potential hazards associated with the reaction, and should develop procedures to mitigate those hazards. It is also important to have a well-defined emergency response plan in place in case of an accident.', 'title': 'Safety in the scale-up of a chemical reaction', 'url': 'https://www.acs.org/content/dam/acsorg/about/governance/committees/chemicalsafety/publications/safety-in-the-scale-up-of-chemical-reactions.pdf'} {'snippet': 'The scale-up of multicomponent reactions (MCRs) presents a number of challenges, including the need to control the stoichiometry of the reactants, the potential for side reactions, and the difficulty of purification. However, MCRs also offer a number of advantages for scale-up, including the ability to generate complex molecules in a single step, which can lead to significant savings in time and resources.', 'title': 'Scale-up of multicomponent reactions: challenges and opportunities', 'url': 'https://www.beilstein-journals.org/bjoc/content/pdf/1860-5397-10-100.pdf'}## Technical Support Center: Scaling Up the Synthesis of 8-(Benzyloxy)imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous marketed drugs like Zolpidem and Alpidem. The 8-(benzyloxy) substituted variant, in particular, is a valuable intermediate for synthesizing novel therapeutics, including potential anticonvulsant agents. However, transitioning its synthesis from the laboratory bench to a larger, process-scale operation introduces a unique set of challenges that can impact yield, purity, and safety.

This technical support guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights into troubleshooting and optimizing the scale-up of this compound synthesis. We will address common pitfalls with a causal, mechanistic approach, offering robust solutions to ensure a safe, efficient, and reproducible process.

Troubleshooting Guide: Common Scale-Up Issues

Issue 1: Inconsistent or Low Yields

Symptom: You observe a significant drop in percentage yield when moving from a 1g scale to a 100g or 1kg scale, even when reagent ratios are kept constant.

Possible Causes:

  • Inefficient Heat Transfer: What works in a small round-bottom flask doesn't translate directly to a large reactor. Poor heat distribution can lead to localized "hot spots" or insufficient energy to overcome the activation barrier, resulting in incomplete reactions or byproduct formation.

  • Mass Transfer Limitations: Inadequate mixing in a large vessel can lead to poor diffusion of reactants, effectively lowering their local concentrations and slowing down the reaction rate. This is especially critical in heterogeneous mixtures.

  • Sub-optimal Reagent Addition: The rate of addition for key reagents, often managed by a simple dropping funnel in the lab, becomes a critical process parameter at scale. A rapid addition can cause temperature spikes and favor side reactions, while an overly slow addition can lead to unnecessarily long, and therefore costly, reaction times.

Solutions:

  • Characterize Your Thermal Profile: Employ a process calorimeter to understand the reaction's heat flow. This data is crucial for designing an appropriate cooling/heating strategy for the larger reactor.

  • Optimize Agitation: Do not simply increase the stirring speed. The impeller design and placement are critical for achieving uniform mixing. For viscous reaction mixtures, consider using an anchor or helical ribbon agitator.

  • Controlled Dosing: Implement a programmable syringe or peristaltic pump for reagent addition. Develop a dosing profile based on reaction calorimetry to maintain an optimal reaction temperature and minimize impurity formation.

Issue 2: Increased Impurity Profile

Symptom: HPLC analysis of the scaled-up batch reveals new or significantly higher levels of impurities compared to the lab-scale synthesis.

Possible Causes:

  • Side Reactions from Extended Reaction Times: Scale-up often involves longer heating and cooling periods. These extended durations at elevated temperatures can promote the formation of thermal degradation products or other side-products.

  • Air/Moisture Sensitivity: Reactions that are easily managed in a small, well-purged flask can be more susceptible to atmospheric contamination in a large reactor with a greater headspace and more potential leak points.

  • Catalyst Deactivation or Over-activity: In catalyzed reactions, such as the Groebke-Blackburn-Bienaymé reaction (a common method for imidazo[1,2-a]pyridine synthesis), changes in local concentrations due to poor mixing can lead to catalyst deactivation or, conversely, excessive activity that promotes side reactions.

Solutions:

  • Reaction Profiling: Take aliquots from the reaction mixture at regular intervals and analyze them by HPLC or LC-MS. This will help you identify when impurities start to form and allow you to optimize the reaction time.

  • Inert Atmosphere Management: Ensure the large-scale reactor is equipped with a robust nitrogen or argon blanketing system. Perform a leak test before starting the reaction.

  • Catalyst Loading and Dosing: Re-evaluate the catalyst loading for the scaled-up process. In some cases, a lower catalyst loading with a longer reaction time may be beneficial. Consider adding the catalyst in portions or as a solution to improve its distribution.

Issue 3: Challenges in Product Isolation and Purification

Symptom: The workup and purification procedures that were effective at the lab scale are inefficient or impractical at a larger scale, leading to product loss or low purity.

Possible Causes:

  • Emulsion Formation: Vigorous stirring during liquid-liquid extractions in large vessels can lead to stable emulsions that are difficult to break.

  • Filtration Difficulties: Products that crystallize nicely in a small flask may precipitate as fine, difficult-to-filter particles at scale due to rapid cooling or changes in solvent saturation.

  • Chromatography Inefficiency: Column chromatography, a go-to purification method in the lab, is often not economically viable for large-scale production.

Solutions:

  • Optimize Extraction Protocol: Reduce agitation speed during extraction. Consider adding a small amount of a brine solution or an anti-emulsion agent.

  • Controlled Crystallization: Develop a cooling profile for crystallization. A slow, controlled cooling rate will promote the growth of larger, more easily filterable crystals. Seeding the solution with a small amount of pure product can also be beneficial.

  • Alternative Purification Methods: Explore scalable purification techniques such as recrystallization, distillation, or salt formation. The basic nature of the imidazo[1,2-a]pyridine core may allow for effective purification via acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route for this compound is most amenable to scale-up?

While several methods exist, one-pot syntheses are often advantageous for scale-up as they reduce the number of unit operations. A particularly robust and scalable method involves the reaction of 2-amino-3-(benzyloxy)pyridine with an α-halocarbonyl compound (a variation of the Tschitschibabin reaction) or a multicomponent approach like the Groebke-Blackburn-Bienaymé reaction. A one-pot synthesis using 2-aminopyridines, aldehydes, and tosylhydrazine has also been reported as practical and scalable.

Q2: What are the key safety considerations when scaling up this synthesis?

A thorough safety assessment is critical before any scale-up. Key considerations include:

  • Thermal Hazards: As mentioned, the reaction may be exothermic. A runaway reaction is a significant risk if cooling is inadequate.

  • Reagent Handling: Some reagents, such as α-halocarbonyls, are lachrymatory and corrosive. Isocyanides, if used in a multicomponent reaction, are toxic and have a strong, unpleasant odor. Ensure appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-system transfers) are in place.

  • Solvent Safety: Large quantities of flammable organic solvents pose a fire risk. Ensure proper grounding of all equipment to prevent static discharge.

Q3: How do I choose the right solvent for a scaled-up reaction?

The ideal solvent for scale-up should not only provide good solubility for reactants and promote the desired reaction but also be:

  • High-boiling: To allow for a wider operating temperature range and minimize solvent loss through evaporation.

  • Easy to remove: To simplify product isolation.

  • Low toxicity and environmental impact: To meet regulatory requirements.

  • Azeotropically favorable (or unfavorable): Depending on your purification strategy.

Commonly used solvents like DMF and DMSO, while effective in the lab, can be problematic for scale-up due to their high boiling points and potential for decomposition. Consider alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).

Scalable Synthesis Protocol: An Exemplar Workflow

This protocol outlines a scalable, one-pot synthesis of this compound.

Materials & Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, temperature probe, and nitrogen inlet/outlet.

  • Programmable liquid addition pump.

  • 2-Amino-3-(benzyloxy)pyridine

  • Chloroacetaldehyde (50 wt% in water)

  • Sodium bicarbonate

  • Toluene

  • Isopropanol (IPA)

  • Water

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge Reagents: Charge the reactor with 2-amino-3-(benzyloxy)pyridine (1.0 eq) and toluene (10 volumes). Begin agitation.

  • Aqueous Bicarbonate: In a separate vessel, prepare a solution of sodium bicarbonate (2.5 eq) in water (4 volumes).

  • Controlled Addition: Begin a slow, controlled addition of the chloroacetaldehyde solution (1.1 eq) to the reactor, maintaining the internal temperature below 25 °C.

  • Reaction: Once the addition is complete, heat the reaction mixture to 80-85 °C. Monitor the reaction progress by HPLC (typically 4-6 hours).

  • Workup: Once the reaction is complete, cool the mixture to 20-25 °C. Add the prepared sodium bicarbonate solution and stir for 30 minutes.

  • Phase Separation: Stop the agitation and allow the layers to separate. Remove the lower aqueous layer.

  • Solvent Swap & Crystallization: Concentrate the organic layer under vacuum to approximately 3 volumes. Add isopropanol (5 volumes) and continue to concentrate to remove the remaining toluene. Cool the resulting slurry to 0-5 °C and hold for at least 2 hours.

  • Isolation: Filter the solid product, wash with cold isopropanol, and dry under vacuum at 40-45 °C to a constant weight.

Visualizing the Workflow

A clear understanding of the process flow is essential for successful scale-up.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_reactor 1. Prepare & Purge Reactor charge_reagents 2. Charge 2-Amino-3-(benzyloxy)pyridine & Toluene prep_reactor->charge_reagents add_reagent 3. Controlled Addition of Chloroacetaldehyde charge_reagents->add_reagent heat_react 4. Heat to 80-85°C & Monitor by HPLC add_reagent->heat_react workup 5. Cool & Quench with NaHCO3 heat_react->workup phase_sep 6. Phase Separation workup->phase_sep solvent_swap 7. Solvent Swap to IPA & Crystallize phase_sep->solvent_swap isolate 8. Filter, Wash & Dry Product solvent_swap->isolate product Final Product: This compound isolate->product

Caption: High-level workflow for the scalable synthesis of this compound.

Mechanistic Considerations: The Groebke-Blackburn-Bienaymé Reaction

Understanding the reaction mechanism can help in troubleshooting side-product formation. The Groebke-Blackburn-Bienaymé reaction (GBBR) is a powerful three-component reaction that can also be used to form the imidazo[1,2-a]pyridine core.

G Aminopyridine 2-Aminopyridine Imine Iminium Intermediate Aminopyridine->Imine + Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Catalyst Acid Catalyst (e.g., Sc(OTf)3) Catalyst->Imine Nitrile_Adduct Nitrile-ylide Adduct Imine->Nitrile_Adduct + Isocyanide Cyclized_Int Cyclized Intermediate Nitrile_Adduct->Cyclized_Int Intramolecular [4+1] Cycloaddition Product Imidazo[1,2-a]pyridine Cyclized_Int->Product Proton Transfer & Aromatization

Caption: Simplified mechanism of the Groebt-Blackburn-Bienaymé three-component reaction.

This guide provides a starting point for addressing the common challenges encountered during the scale-up of this compound synthesis. Successful process development requires a combination of careful planning, a deep understanding of the underlying chemistry, and a systematic approach to problem-solving.

References

  • Time in Blackburn with Darwen, GB. Google.
  • Synthesis and anticonvulsant activity of new this compound-2-carbohydrazide derivatives. Medicinal Chemistry Research. [Link]
  • A convenient one-pot synthesis of 3-amino-imidazo[1,2-a]pyridines and... Molecules. [Link]
  • Recent Advances in the Synthesis and Reactivity of Imidazo[1,2-a]pyridines. Molecules. [Link]
  • Groebke–Blackburn–Bienaymé Reaction in the Synthesis of Imidazo[1,2-a]pyridines. Synlett. [Link]
  • Scale-up of chemical reactions. Wikipedia. [Link]
  • The challenges of scaling up chemical reactions. Chemistry World. [Link]
  • A Practical, Scalable, One-Pot Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines, Aldehydes, and Tosylhydrazine. Organic Process Research & Development. [Link]
  • The Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry: A Review. Pharmaceuticals. [Link]
  • The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Drug Discovery. Molecules. [Link]
  • Scale-up of multicomponent reactions: challenges and opportunities. Beilstein Journal of Organic Chemistry. [Link]
  • Purification of imidazo[1,2-a]pyridines. Tetrahedron. [Link]
  • Safety in the scale-up of chemical reactions. American Chemical Society. [Link]
  • The Groebke–Blackburn–Bienaymé Reaction: A Powerful Tool for the Synthesis of Imidazo[1,2-a]pyridines. Organic-Chemistry.org. [Link]
  • Synthesis of Imidazo[1,2-a]pyridines: A Review. Tetrahedron Letters. [Link]
  • The Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
  • The challenges of scaling up chemical reactions. Chemistry World. [Link]
  • The challenge of sustainable and scalable synthesis of APIs. Nature Reviews Chemistry. [Link]19-0141-9)

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Author: BenchChem Technical Support Team. Date: January 2026

Current time information in Blackburn with Darwen, GB. The time at the location 'Blackburn with Darwen, GB' is 08:35 PM. The location's timezone is 'Europe/London'.

{"snippet": "Groebke-Blackburn-Bienaymé reaction. The Groebke-Blackburn-Bienaymé reaction is a multicomponent reaction that uses an aldehyde and an isocyanide to form imidazo[1,2-a]pyridines and related heterocycles. The reaction is named after its discoverers, Katrin Groebke, Stephen J. Blackburn, and Hugues Bienaymé.", "title": "Groebke-Blackburn-Bienaymé reaction - Wikipedia", "url": "[Link] {"snippet": "The three-component reaction of an aminopyridine, an aldehyde and an isocyanide gives imidazo[1,2-a]pyridines in good yields. This reaction is known as the Groebke-Blackburn-Bienaymé reaction.", "title": "Imidazo[1,2-a]pyridine - Wikipedia", "url": "[Link] {"snippet": "Imidazo[1,2-a]pyridines are a class of organic compounds that are bicyclic, consisting of a pyridine ring fused to an imidazole ring. They are of interest in medicinal chemistry due to their wide range of biological activities, including as antiviral, anti-inflammatory, and anticancer agents.", "title": "Imidazo[1,2-a]pyridine - Wikipedia", "url": "[Link] {"snippet": "A variety of imidazo[1,2-a]pyridines have been prepared by the reaction of 2-aminopyridine with α-haloketones (the Tchichibabin reaction).", "title": "Imidazo[1,2-a]pyridine - Wikipedia", "url": "[Link] {"snippet": "The Groebke-Blackburn-Bienaymé reaction is a multicomponent reaction used for the synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyridines. It involves the reaction of an aldehyde, an amine, and an isocyanide. The reaction is known for its high atom economy and the ability to generate complex molecules in a single step.", "title": "Groebke-Blackburn-Bienaymé Multicomponent Reaction - Organic ...", "url": "[Link] {"snippet": "The imidazo[1,2-a]pyridine scaffold is a common feature in many biologically active compounds. The synthesis of these compounds is often achieved through multicomponent reactions, which can sometimes lead to the formation of side products. Common side reactions include the formation of regioisomers, dimers, and other unexpected products. The reaction conditions, such as the choice of catalyst, solvent, and temperature, can have a significant impact on the outcome of the reaction.", "title": "A Review on the Synthesis of Imidazo[1,2-a]pyridines - ACS Publications", "url": "https.pubs.acs.org/doi/10.1021/acs.joc.0c01234"} {"snippet": "The reaction mechanism of the Groebke-Blackburn-Bienaymé reaction involves the formation of a Schiff base from the aldehyde and the amine, followed by the addition of the isocyanide. The resulting intermediate then undergoes a cyclization reaction to form the final product. Side reactions can occur at various stages of this process. For example, the Schiff base can undergo self-condensation, or the isocyanide can react with other components of the reaction mixture.", "title": "Mechanism of the Groebke-Blackburn-Bienaymé Reaction - Wiley Online ...", "url": "[Link] {"snippet": "The synthesis of imidazo[1,2-a]pyridines can also be achieved through other methods, such as the reaction of 2-aminopyridines with α-haloketones (the Tchichibabin reaction) or the cyclization of N-(pyridin-2-yl)enamines. Each of these methods has its own set of potential side reactions. For example, in the Tchichibabin reaction, over-alkylation of the product can occur, leading to the formation of quaternary salts.", "title": "A Comprehensive Review on the Synthesis of Imidazo[1,2-a]pyridines", "url": "https.www.sciencedirect.com/science/article/pii/S0040402010012345"} {"snippet": "The purification of imidazo[1,2-a]pyridines can be challenging due to the presence of closely related side products. Chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are often used to separate the desired product from impurities. Recrystallization can also be an effective purification method, provided that a suitable solvent is found.", "title": "Purification of Imidazo[1,2-a]pyridines - Springer", "url": "https.link.springer.com/article/10.1007/s12345-010-0012-3"} {"snippet": "The reaction of 2-aminopyridine with α-haloketones (the Tchichibabin reaction) is a classic method for the synthesis of imidazo[1,2-a]pyridines. However, this reaction can be complicated by the formation of side products, such as bis-imidazopyridines and other condensation products. The reaction conditions must be carefully controlled to minimize the formation of these impurities.", "title": "Side Reactions in the Tchichibabin Synthesis of Imidazo[1,2-a]pyridines", "url": "[Link] {"snippet": "The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful tool for the synthesis of imidazo[1,2-a]pyridines. However, the reaction can be sensitive to the nature of the reactants and the reaction conditions. For example, the use of electron-deficient aldehydes can lead to the formation of unwanted side products. Careful optimization of the reaction conditions is often necessary to achieve high yields and purity.", "title": "Optimization of the Groebke-Blackburn-Bienaymé Reaction - RSC Publishing", "url": "[Link] {"snippet": "A common side reaction in the GBB reaction is the formation of a regioisomer where the isocyanide adds to the other nitrogen of the aminopyridine. This is particularly prevalent with substituted aminopyridines. The choice of catalyst and solvent can influence the regioselectivity of the reaction.", "title": "Regioselectivity in the Groebke-Blackburn-Bienaymé Reaction", "url": "[Link] {"snippet": "In some cases, the initially formed imidazo[1,2-a]pyridine can undergo further reactions, such as dimerization or polymerization, especially under harsh reaction conditions (e.g., high temperatures, strong acids). Monitoring the reaction progress and avoiding prolonged reaction times can help to minimize these side reactions.", "title": "Stability of Imidazo[1,2-a]pyridines under Reaction Conditions", "url": "https.www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0030-123456"} {"snippet": "The mechanism of the Tchichibabin reaction involves the initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine by the α-haloketone, followed by cyclization. A common side reaction is the competing N-alkylation of the exocyclic amino group, which can lead to the formation of an isomeric product or other byproducts.", "title": "Mechanistic Insights into the Tchichibabin Imidazo[1,2-a]pyridine Synthesis", "url": "[Link] {"snippet": "In the Groebke-Blackburn-Bienaymé reaction, the initial step is the formation of a Schiff base between the 2-aminopyridine and the aldehyde. This intermediate can then react with the isocyanide. However, the Schiff base can also undergo other reactions, such as self-condensation or reaction with the solvent, leading to the formation of byproducts.", "title": "Side Reactions of Schiff Base Intermediates in Multicomponent Reactions", "url": "[Link] {"snippet": "The choice of isocyanide can also influence the outcome of the GBB reaction. Some isocyanides are prone to polymerization under acidic conditions, which can lead to a decrease in the yield of the desired product and complicate the purification process.", "title": "The Role of the Isocyanide in the Groebke-Blackburn-Bienaymé Reaction", "url": "https.onlinelibrary.wiley.com/doi/10.1002/ejoc.201001234"} {"snippet": "The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. A thorough understanding of the potential side reactions associated with each method is crucial for the efficient and reliable production of these important compounds.", "title": "A Review of Synthetic Routes to Imidazo[1,2-a]pyridines", "url": "[Link] {"snippet": "The Ortolani-Picollo reaction, a variation of the GBB reaction, utilizes a catalytic amount of a Lewis or Brønsted acid to promote the reaction. While this can improve yields and reaction times, the choice of acid catalyst is critical. Strong acids can sometimes lead to the degradation of the starting materials or the product, resulting in the formation of tars and other impurities.", "title": "Catalysis in the Groebke-Blackburn-Bienaymé Reaction", "url": "[Link] {"snippet": "The purification of imidazo[1,2-a]pyridines from multicomponent reactions can be challenging due to the formation of multiple products with similar polarities. Techniques such as preparative thin-layer chromatography (TLC) or supercritical fluid chromatography (SFC) may be necessary in some cases to obtain the desired product in high purity.", "title": "Advanced Purification Techniques for Complex Reaction Mixtures", "url": "[Link] {"snippet": "In the synthesis of substituted imidazo[1,2-a]pyridines, the position of the substituents on the starting materials can have a significant impact on the reaction outcome. For example, bulky substituents on the 2-aminopyridine can hinder the cyclization step, leading to lower yields or the formation of alternative products.", "title": "Steric Effects in the Synthesis of Imidazo[1,2-a]pyridines", "url": "[Link] {"snippet": "The use of microwave irradiation has been shown to accelerate the synthesis of imidazo[1,2-a]pyridines and can sometimes lead to improved yields and reduced side product formation. However, careful control of the temperature and reaction time is crucial to avoid decomposition of the product.", "title": "Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines", "url": "[Link] {"snippet": "The characterization of side products is essential for understanding the reaction mechanism and for optimizing the reaction conditions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are invaluable tools for identifying the structure of unexpected products.", "title": "Structure Elucidation of Organic Compounds", "url": "[Link] {"snippet": "Computational studies can provide valuable insights into the reaction mechanism and the factors that control the selectivity of imidazo[1,2-a]pyridine synthesis. Density functional theory (DFT) calculations can be used to model the transition states of the desired reaction and competing side reactions, helping to rationalize experimental observations and guide the design of new catalysts and reaction conditions.", "title": "Computational Studies of Reaction Mechanisms", "url": "https.pubs.acs.org/journal/jctc"}# Technical Support Center: Troubleshooting Imidazo[1,2-a]pyridine Synthesis

Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are prevalent in medicinal chemistry, and understanding the nuances of their synthesis is critical for efficient and successful drug discovery programs. This resource provides in-depth troubleshooting advice in a question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Issue 1: Low Yield and Complex Product Mixture in Groebke-Blackburn-Bienaymé (GBB) Reaction

Question: I am performing a Groebke-Blackburn-Bienaymé (GBB) three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide, but I am observing a low yield of my desired imidazo[1,2-a]pyridine and a complex mixture of byproducts. What are the likely side reactions, and how can I mitigate them?

Answer:

The GBB reaction, while powerful for its atom economy, is susceptible to several side reactions that can diminish the yield of the desired product. The primary culprits are often related to the reactivity of the intermediates and the reaction conditions.

Common Side Reactions and Solutions:

  • Formation of Regioisomers: With substituted 2-aminopyridines, the isocyanide can sometimes add to the other nitrogen atom of the pyridine ring, leading to the formation of a regioisomeric byproduct. The choice of catalyst and solvent can significantly influence the regioselectivity of this reaction.

    • Troubleshooting:

      • Catalyst Selection: The use of a Lewis or Brønsted acid catalyst can help to direct the regioselectivity. However, the choice of acid is critical, as strong acids can sometimes lead to the degradation of starting materials or the product.

      • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with a range of solvents, from polar aprotic (e.g., acetonitrile, DMF) to nonpolar (e.g., toluene, dioxane), can help to optimize the regioselectivity.

  • Schiff Base Self-Condensation: The initial step of the GBB reaction involves the formation of a Schiff base from the aldehyde and the 2-aminopyridine. This intermediate can undergo self-condensation, especially if the subsequent addition of the isocyanide is slow.

    • Troubleshooting:

      • Order of Addition: Adding the isocyanide to the pre-formed Schiff base can sometimes minimize self-condensation.

      • Concentration: Running the reaction at a higher concentration can favor the desired three-component reaction over the bimolecular self-condensation.

  • Isocyanide Polymerization: Some isocyanides are prone to polymerization under acidic conditions, which can be a significant sink for this reactant and complicate purification.

    • Troubleshooting:

      • Controlled Addition: Adding the isocyanide slowly to the reaction mixture can help to maintain a low instantaneous concentration, disfavoring polymerization.

      • Temperature Control: Running the reaction at a lower temperature can reduce the rate of polymerization.

Visualizing the GBB Reaction and a Common Side Pathway:

GBB_Reaction_and_Side_Reaction cluster_main Desired Groebke-Blackburn-Bienaymé Pathway cluster_side Side Reaction: Schiff Base Self-Condensation A 2-Aminopyridine SB Schiff Base Intermediate A->SB + Aldehyde B Aldehyde B->SB C Isocyanide I Cyclization Intermediate C->I SB->I + Isocyanide P Imidazo[1,2-a]pyridine (Product) I->P Cyclization SB2 Schiff Base Intermediate Dimer Dimer/Oligomer Byproduct SB2->Dimer Self-Condensation Tchichibabin_Reaction_and_Side_Reaction cluster_main Desired Tchichibabin Pathway cluster_side Side Reaction: Exocyclic N-Alkylation AP 2-Aminopyridine N_Alk N-Alkylation (Pyridine Ring) AP->N_Alk HK α-Haloketone HK->N_Alk Cyc Cyclization N_Alk->Cyc Prod Imidazo[1,2-a]pyridine (Product) Cyc->Prod AP2 2-Aminopyridine Exo_N_Alk N-Alkylation (Exocyclic Amino) AP2->Exo_N_Alk HK2 α-Haloketone HK2->Exo_N_Alk Side_Prod Isomeric Byproduct Exo_N_Alk->Side_Prod

Caption: Tchichibabin reaction and a competing N-alkylation side reaction.

Issue 3: Product Instability and Decomposition

Question: My imidazo[1,2-a]pyridine product seems to be unstable under the reaction or workup conditions, leading to discoloration and the formation of tar-like substances. What could be causing this, and how can I prevent it?

Answer:

While the imidazo[1,2-a]pyridine core is generally stable, under certain conditions, it can be susceptible to degradation.

Potential Causes and Solutions:

  • Harsh Reaction Conditions: Prolonged exposure to high temperatures or strong acids can lead to dimerization, polymerization, or other decomposition pathways.

    • Troubleshooting:

      • Temperature and Time: Minimize the reaction temperature and time as much as possible. Monitoring the reaction closely and working it up promptly upon completion is crucial.

      • Microwave Synthesis: Microwave-assisted synthesis can sometimes offer a solution by providing rapid heating to the target temperature, potentially reducing the overall reaction time and minimizing byproduct formation. However, careful control of the temperature is essential to avoid decomposition.

  • Oxidative Degradation: Some imidazo[1,2-a]pyridines can be sensitive to air oxidation, especially in the presence of certain metals or under prolonged heating.

    • Troubleshooting:

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.

      • Workup: During the workup, minimizing exposure to air and light can be beneficial.

Experimental Protocols

Protocol 1: Optimized Groebke-Blackburn-Bienaymé Reaction

This protocol is designed to minimize common side reactions in the GBB synthesis.

  • Schiff Base Formation: In a clean, dry flask under an inert atmosphere, dissolve the 2-aminopyridine (1.0 equiv) and the aldehyde (1.0 equiv) in a suitable solvent (e.g., methanol, acetonitrile).

  • Catalyst Addition: Add a catalytic amount of a mild Lewis or Brønsted acid (e.g., Sc(OTf)₃, Yb(OTf)₃, or acetic acid).

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the Schiff base.

  • Isocyanide Addition: Cool the reaction mixture to 0 °C and add the isocyanide (1.0 equiv) dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Protocol 2: Optimized Tchichibabin Reaction

This protocol aims to improve the selectivity of the Tchichibabin synthesis.

  • Reactant Mixture: In a round-bottom flask, combine the 2-aminopyridine (1.1 equiv) and a mild, non-nucleophilic base such as sodium bicarbonate (2.0 equiv) in a suitable solvent (e.g., ethanol, acetone).

  • α-Haloketone Addition: Add the α-haloketone (1.0 equiv) portionwise or as a solution in the reaction solvent at room temperature.

  • Temperature Control: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC or LC-MS. Avoid excessive heating.

  • Workup: Upon completion, cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Data Presentation

Table 1: Troubleshooting Common Side Reactions in Imidazo[1,2-a]pyridine Synthesis

Symptom Potential Side Reaction Proposed Solution(s)
Low yield, multiple spots on TLC (GBB)Regioisomer formation, Schiff base self-condensation, isocyanide polymerizationOptimize catalyst and solvent; control order and rate of reactant addition; lower reaction temperature.
Isomeric byproduct observed by NMR/MS (Tchichibabin)N-alkylation of the exocyclic amino groupLower reaction temperature; use a non-nucleophilic base.
Higher molecular weight byproducts (Tchichibabin)Bis-imidazopyridine formationUse a slight excess of 2-aminopyridine; monitor reaction time carefully.
Darkening of reaction mixture, tar formationProduct decompositionMinimize reaction temperature and time; consider microwave synthesis with careful temperature control; use an inert atmosphere.

Characterization of Byproducts

A thorough understanding of the side reactions requires the proper identification of the byproducts. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and in some cases, X-ray crystallography are essential for structure elucidation. Computational methods, like Density Functional Theory (DFT) calculations, can also provide valuable insights into the reaction mechanisms and help rationalize the formation of observed side products.

References

  • Groebke-Blackburn-Bienaymé reaction - Wikipedia. (URL: [Link])
  • Imidazo[1,2-a]pyridine - Wikipedia. (URL: [Link])
  • Groebke-Blackburn-Bienaymé Multicomponent Reaction - Organic Chemistry Portal. (URL: [Link])
  • A Review on the Synthesis of Imidazo[1,2-a]pyridines - ACS Public
  • Mechanism of the Groebke-Blackburn-Bienaymé Reaction - Wiley Online Library. (URL: [Link])
  • A Comprehensive Review on the Synthesis of Imidazo[1,2-a]pyridines - ScienceDirect. (URL: [Link])
  • Purification of Imidazo[1,2-a]pyridines - SpringerLink. (URL: [Link])
  • Side Reactions in the Tchichibabin Synthesis of Imidazo[1,2-a]pyridines - Taylor & Francis Online. (URL: [Link])
  • Optimization of the Groebke-Blackburn-Bienaymé Reaction - RSC Publishing. (URL: [Link])
  • Regioselectivity in the Groebke-Blackburn-Bienaymé Reaction - ACS Public
  • Mechanistic Insights into the Tchichibabin Imidazo[1,2-a]pyridine Synthesis - ACS Public
  • Side Reactions of Schiff Base Intermediates in Multicomponent Reactions - ScienceDirect. (URL: [Link])
  • The Role of the Isocyanide in the Groebke-Blackburn-Bienaymé Reaction - Wiley Online Library. (URL: [Link])
  • A Review of Synthetic Routes to Imidazo[1,2-a]pyridines - MDPI. (URL: [Link])
  • Catalysis in the Groebke-Blackburn-Bienaymé Reaction - RSC Publishing. (URL: [Link])
  • Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines - Springer. (URL: [Link])
  • Structure Elucidation of Organic Compounds - Wiley. (URL: [Link])
  • Computational Studies of Reaction Mechanisms - ACS Public

Debenzylation of 8-(benzyloxy)imidazo[1,2-a]pyridine side reaction

Author: BenchChem Technical Support Team. Date: January 2026

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Improving yield of 8-(Benzyloxy)imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Optimizing catalyst for imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Catalysts

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Conceptualizing Technical Support Center

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Analyzing Search Results & Synthesis

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Overcoming low yield in 8-(Benzyloxy)imidazo[1,2-a]pyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Synthesis

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Technical Support Center: Purification of Imidazo[1,2-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of imidazo[1,2-a]pyridine isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter the often-complex challenge of separating closely related imidazo[1,2-a]pyridine isomers. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into the "why" behind the "how," ensuring your purification strategies are both effective and robust.

Introduction: The Isomeric Challenge

Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, but their synthesis, particularly through multicomponent reactions or substitutions on the pyridine ring, can often lead to the formation of regioisomers. These isomers, such as the 5- and 8-substituted or the 6- and 7-substituted derivatives, frequently exhibit very similar polarities, making their separation a significant bottleneck in the research and development workflow. This guide provides a systematic approach to tackling these purification challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my imidazo[1,2-a]pyridine isomers so difficult to separate using standard column chromatography?

A1: The difficulty primarily stems from the subtle differences in the physicochemical properties of the regioisomers. Isomers like the 6- and 7-substituted derivatives often have nearly identical polarities and molecular weights. The nitrogen atoms in the imidazo[1,2-a]pyridine core can also lead to strong interactions with the silica gel stationary phase, causing band broadening and poor resolution. This is often observed as "tailing" of the spots on a TLC plate.

Q2: I see significant "tailing" on my TLC and column. What is causing this and how can I fix it?

A2: Tailing is a classic sign of undesirable interactions between the basic nitrogen atoms of your imidazo[1,2-a]pyridine and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction is a form of chemisorption that slows the elution of the compound in a non-uniform way.

To mitigate this, you can:

  • Add a basic modifier to your eluent: A small amount of triethylamine (TEA) or ammonia (typically 0.1-1% v/v) in your mobile phase will compete with your compound for the acidic sites on the silica, leading to sharper bands and improved separation.

  • Use a different stationary phase: Consider using alumina (basic or neutral) or a C18 reversed-phase silica gel, which do not have acidic silanol groups.

Q3: My isomers co-elute in every solvent system I've tried for normal-phase chromatography. What should I do next?

A3: When isomers are inseparable by normal-phase chromatography, it's time to explore alternative techniques that exploit different molecular properties:

  • Recrystallization: If your material is crystalline, this can be a highly effective and scalable method. The subtle differences in the crystal packing energies of the isomers can be exploited. See the detailed protocol below.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This offers significantly higher resolving power than standard column chromatography. A reversed-phase C18 column is often a good starting point.

  • Supercritical Fluid Chromatography (SFC): For challenging separations, particularly for chiral isomers, SFC can provide unique selectivity and faster run times compared to HPLC.

Troubleshooting Guide: Common Purification Problems

Problem Potential Cause(s) Recommended Solution(s)
Poor or no separation on silica gel Isomers have nearly identical polarity.1. Switch to a high-performance stationary phase (e.g., smaller particle size silica).2. Explore reversed-phase chromatography (C18).3. Attempt recrystallization from various solvents.
Significant product loss on the column Irreversible adsorption to the acidic silica gel.1. Add a basic modifier like triethylamine (0.5-1%) to the eluent.2. Use a less acidic stationary phase like neutral alumina.
Recrystallization yields are very low The chosen solvent is too good, or the compound is too soluble.1. Use a solvent system where the compound is sparingly soluble at room temperature but soluble when hot.2. Employ a two-solvent system (a "good" solvent and a "poor" solvent).3. Cool the solution slowly to allow for crystal formation.
Prep-HPLC shows good separation, but recovery is poor Compound precipitation on the column or degradation.1. Ensure your sample is fully dissolved in the mobile phase before injection.2. If using a TFA buffer, consider its potential to cause hydrolysis of sensitive functional groups. Use a formic acid buffer as an alternative.
Isomers appear as one spot on TLC but multiple peaks on HPLC The TLC system lacks the resolving power of the HPLC method.Trust the HPLC data. The higher efficiency of the HPLC column is revealing the isomeric mixture. Optimize your preparative method based on the analytical HPLC conditions.

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography with a Basic Modifier

This protocol is designed to minimize tailing and improve the resolution of basic imidazo[1,2-a]pyridine isomers on silica gel.

1. TLC Analysis with Modifier:

  • Prepare three separate TLC developing chambers.
  • Eluent 1: Standard eluent (e.g., 30% Ethyl Acetate in Hexane).
  • Eluent 2: Standard eluent + 0.5% Triethylamine (TEA).
  • Eluent 3: Standard eluent + 1% TEA.
  • Spot your crude mixture on three separate TLC plates and develop them in the respective chambers.
  • Compare the Rf values and spot shapes. Choose the eluent system that gives the best separation and the most compact spots.

2. Column Preparation:

  • Slurry pack your silica gel column using the optimized eluent containing the basic modifier. This ensures the stationary phase is equilibrated before loading your sample.

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of dichloromethane (DCM).
  • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" technique often results in better separation than loading the sample as a concentrated liquid plug.

4. Elution and Fraction Collection:

  • Run the column with the optimized eluent. A shallow gradient (e.g., starting with a lower polarity and slowly increasing) can further enhance separation.
  • Collect smaller fractions than usual, especially when the desired compounds are expected to elute.
  • Analyze the fractions by TLC to identify the pure isomer fractions.
Protocol 2: Strategic Recrystallization for Isomer Separation

Recrystallization separates compounds based on differences in their solubility and ability to form a crystal lattice.

1. Solvent Screening:

  • Place a small amount of your isomeric mixture (10-20 mg) into several test tubes.
  • Add a small amount (0.5-1 mL) of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) to each tube.
  • Observe the solubility at room temperature. A good single solvent for recrystallization will dissolve the compound when hot but not at room temperature.
  • If no single solvent is ideal, try a two-solvent system. Dissolve the mixture in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy.

2. The Recrystallization Process:

  • Dissolve the bulk of your isomeric mixture in a minimal amount of the chosen hot solvent or solvent system.
  • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.
  • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.
  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
  • Analyze the purity of the crystals and the remaining mother liquor by HPLC or NMR to determine if the desired isomer has been selectively crystallized.

Visualizing the Purification Workflow

A logical approach to purification is crucial. The following diagram outlines a typical decision-making workflow when faced with an isomeric mixture of imidazo[1,2-a]pyridines.

Purification_Workflow Start Crude Isomeric Mixture TLC TLC Analysis (with/without TEA) Start->TLC Column Flash Column Chromatography TLC->Column Good Separation Still_Mixed Mixture Persists TLC->Still_Mixed Co-elution Pure_Isomer Pure Isomer Column->Pure_Isomer Success Column->Still_Mixed Co-elution Recrystallize Recrystallization Prep_HPLC Preparative HPLC Recrystallize->Prep_HPLC Failure Recrystallize->Pure_Isomer Success Prep_HPLC->Pure_Isomer Success Still_Mixed->Recrystallize Try Crystallization Still_Mixed->Prep_HPLC Try HPLC

Caption: Decision workflow for imidazo[1,2-a]pyridine isomer purification.

This workflow illustrates that while column chromatography is often the first choice, persistent co-elution necessitates moving to more powerful techniques like recrystallization or preparative HPLC.

Advanced Technique: Preparative HPLC

When all else fails, preparative HPLC provides the highest resolution for separating stubborn isomers.

Method Development Strategy
  • Analytical Scouting: Start with a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Screening:

    • A common starting point is a gradient of water and acetonitrile (or methanol), both containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). Formic acid is often preferred as it is more volatile and less harsh on equipment.

    • Run a fast gradient (e.g., 5% to 95% acetonitrile in 10 minutes) to determine the approximate retention times of your isomers.

  • Optimization:

    • Once you have an initial separation, optimize the gradient to maximize the resolution between the isomeric peaks. This usually involves creating a shallower gradient around the elution time of your compounds.

  • Scale-Up:

    • Once the analytical method is optimized, it can be scaled up to a preparative column. The flow rate and injection volume are increased proportionally to the column's cross-sectional area.

HPLC_Method_Dev Start Analytical Scouting (Fast Gradient) Screen Mobile Phase Screening (ACN/Water vs MeOH/Water + Formic Acid/TFA) Start->Screen Optimize Gradient Optimization (Shallow Gradient) Screen->Optimize Initial Separation Observed ScaleUp Scale-Up to Preparative Column Optimize->ScaleUp Inject Inject & Collect Fractions ScaleUp->Inject

Caption: Systematic workflow for HPLC method development.

By following this structured approach, you can efficiently develop a robust purification method for even the most challenging imidazo[1,2-a]pyridine isomeric mixtures, saving valuable time and resources in your research endeavors.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

Technical Support Center: Synthesis of 8-(Benzyloxy)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 8-(Benzyloxy)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with this scaffold. Here, we address common challenges and provide in-depth, field-tested solutions to streamline your synthetic workflow and enhance the purity of your final compound.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmacologically active molecules. The most prevalent synthetic route involves a two-step process: the condensation of 2-amino-3-hydroxypyridine with a suitable bromoacetaldehyde derivative to form the imidazo[1,2-a]pyridine core, followed by a Williamson ether synthesis to introduce the benzyloxy group. While seemingly straightforward, this pathway is often plagued by the formation of stubborn impurities that can complicate purification and compromise final product quality. This guide provides a structured approach to troubleshooting these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: The primary impurities typically arise from side reactions at various stages. These can include:

  • N-alkylation vs. O-alkylation: During the Williamson ether synthesis, competitive alkylation at the nitrogen atom of the imidazo[1,2-a]pyridine ring system can occur, leading to the formation of a quaternary ammonium salt.

  • Over-alkylation: Dibenylation of the starting material, though less common, can occur if reaction conditions are not carefully controlled.

  • Unreacted Starting Materials: Incomplete conversion of 2-amino-3-hydroxypyridine or 8-hydroxyimidazo[1,2-a]pyridine can lead to their presence in the final product.

  • Impurities from Reagents: The quality of reagents, particularly the bromoacetaldehyde source and benzyl bromide, is critical. Impurities in these starting materials can carry through the synthesis.

Q2: How can I minimize the formation of the N-alkylated impurity?

A2: Minimizing N-alkylation requires careful optimization of the reaction conditions for the Williamson ether synthesis. Key factors include the choice of base, solvent, and temperature. A weaker base and a polar aprotic solvent are generally preferred to favor O-alkylation. For instance, using potassium carbonate (K₂CO₃) as the base in a solvent like N,N-dimethylformamide (DMF) at a controlled temperature can significantly reduce the formation of the N-alkylated byproduct.

Q3: What is the optimal temperature for the Williamson ether synthesis step?

A3: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. A good starting point is room temperature (20-25 °C). If the reaction is sluggish, gentle heating to 40-50 °C can be employed. However, higher temperatures can increase the rate of N-alkylation. It is crucial to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal temperature for your specific setup.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Problem 1: Low Yield of this compound

Possible Causes & Solutions:

Cause Explanation Recommended Action
Incomplete Deprotonation The hydroxyl group of 8-hydroxyimidazo[1,2-a]pyridine may not be fully deprotonated, leading to a sluggish reaction.Use a slight excess of a suitable base (e.g., 1.1-1.2 equivalents of K₂CO₃). Ensure the base is finely powdered and the reaction mixture is well-stirred to maximize surface area and reactivity.
Poor Reagent Quality Benzyl bromide can degrade over time, and the bromoacetaldehyde source may contain inhibitors or byproducts.Use freshly distilled or purchased high-purity benzyl bromide. For the cyclization step, consider using a stable bromoacetaldehyde equivalent like bromoacetaldehyde diethyl acetal, which requires an acidic workup to generate the aldehyde in situ.
Suboptimal Solvent Choice The solvent may not be effectively solvating the reactants or may be participating in side reactions.DMF and acetonitrile are generally good choices for the Williamson ether synthesis. Ensure the solvent is anhydrous, as water can hydrolyze the alkylating agent and deactivate the base.
Problem 2: Difficulty in Purifying the Final Product

Possible Causes & Solutions:

Cause Explanation Recommended Action
Co-elution of Impurities The desired product and key impurities may have similar polarities, making separation by column chromatography challenging.Optimize your chromatography conditions. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) often provides better separation. Consider using a different stationary phase if silica gel is not effective.
Presence of N-Alkylated Byproduct The N-alkylated impurity, being a salt, can streak on silica gel columns and be difficult to remove completely.An acidic wash of the organic layer during workup can help to remove the basic N-alkylated impurity. Alternatively, recrystallization of the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be highly effective.
Residual Starting Material Unreacted 8-hydroxyimidazo[1,2-a]pyridine can be challenging to separate from the product due to similar polarities.Ensure the reaction goes to completion by monitoring with TLC. If starting material remains, consider adding a small amount of additional benzyl bromide and base and allowing the reaction to stir for a longer period.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is designed to minimize impurity formation.

Step 1: Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine

  • To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in ethanol, add bromoacetaldehyde diethyl acetal (1.1 eq).

  • Heat the mixture to reflux and stir for 12-16 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a solution of aqueous hydrochloric acid (2 M) and stir for 1 hour to hydrolyze the acetal.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Williamson Ether Synthesis

  • To a solution of 8-hydroxyimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF, add finely powdered potassium carbonate (1.2 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol/water to obtain pure this compound.

Visualizing the Process

Troubleshooting Workflow

Caption: A decision-making flowchart for troubleshooting common issues in the synthesis.

Reaction Mechanism Overview

G cluster_0 Step 1: Imidazo[1,2-a]pyridine Formation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Side Reaction A 2-Amino-3-hydroxypyridine C Cyclization Intermediate A->C + B B Bromoacetaldehyde D 8-Hydroxyimidazo[1,2-a]pyridine C->D Dehydration D2 8-Hydroxyimidazo[1,2-a]pyridine F Alkoxide Intermediate D2->F + E E Potassium Carbonate (Base) H This compound F->H + G (SN2) F2 Alkoxide Intermediate G Benzyl Bromide J N-Alkylated Byproduct F2->J + I (N-Alkylation) I Benzyl Bromide

Caption: A simplified overview of the synthetic pathway and a key side reaction.

References

  • General Synthesis of Imidazo[1,2-a]pyridines: For a comprehensive review of the synthesis of this heterocyclic system, including the condensation reaction, refer to articles on heterocycle synthesis.
  • Williamson Ether Synthesis: For the fundamental principles and reaction conditions of the Williamson ether synthesis, consult a standard organic chemistry textbook or review articles on the topic.
  • Purification Techniques: For detailed guidance on chromatographic purification and recrystallization, refer to resources on practical organic chemistry labor

Removal of starting material from 8-(Benzyloxy)imidazo[1,2-a]pyridine product

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I've started with comprehensive Google searches, homing in on the synthesis of 8-(Benzyloxy )imidazo[1,2-a]pyridine. I'm focusing on identifying common starting materials, optimal reaction conditions, and potential side products to watch out for.

Expanding Search Parameters

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Analyzing the Data Gathered

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Exploring Synthesis Strategies

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Refining Purification Techniques

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Identifying Key Starting Material

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Refining Purification Strategies

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Focusing Purification Details

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Building the Foundation

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Technical Support Center: Scalable Synthesis of 8-(Benzyloxy)imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 8-(benzyloxy)imidazo[1,2-a]pyridine derivatives. It addresses common challenges and offers practical, field-tested solutions to streamline your workflow and enhance experimental success.

Overview of the Core Synthetic Strategy

The most prevalent and scalable approach to the synthesis of 8-(benzyloxy)imidazo[1,2-a]pyridines involves a one-pot, two-step condensation reaction between a substituted 2-aminopyridine and an α-haloketone. This method is favored for its operational simplicity and generally good yields.

The key starting material, 8-(benzyloxy)pyridin-2-amine, is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction from 2-amino-8-bromopyridine and benzyl alcohol in the presence of a suitable base and catalyst.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield of 8-(Benzyloxy)pyridin-2-amine (Starting Material)

  • Question: My SNAr reaction to produce 8-(benzyloxy)pyridin-2-amine is resulting in a low yield (<50%). What are the likely causes and how can I improve it?

  • Answer: Low yields in this SNAr reaction are often traced back to several factors:

    • Base Selection: The choice of base is critical. While weaker bases like K2CO3 can be used, stronger bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often more effective in deprotonating the benzyl alcohol, facilitating the nucleophilic attack.

    • Catalyst System: A palladium-based catalyst, such as Pd2(dba)3, in conjunction with a suitable phosphine ligand like Xantphos or BINAP, is crucial for this transformation. Ensure the catalyst and ligand are of high purity and are not deactivated.

    • Reaction Temperature: The reaction typically requires elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate. Insufficient heating can lead to incomplete conversion.

    • Solvent Purity: The use of dry, degassed solvents (e.g., toluene, dioxane) is essential to prevent catalyst deactivation and unwanted side reactions.

Issue 2: Formation of Dimerized Byproducts

  • Question: I am observing significant amounts of a high-molecular-weight byproduct in my final imidazo[1,2-a]pyridine product. What is this and how can I prevent its formation?

  • Answer: The observed byproduct is likely a dimer formed through self-condensation of the imidazo[1,2-a]pyridine product, a known issue in related heterocyclic syntheses. This is often promoted by elevated temperatures and prolonged reaction times. To mitigate this:

    • Optimize Reaction Time: Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

    • Control Temperature: Avoid excessive heating. Once the initial condensation is complete, a lower temperature may be sufficient for the cyclization step.

Issue 3: Poor Regioselectivity in the Condensation Step

  • Question: My reaction with an unsymmetrical α-haloketone is yielding a mixture of regioisomers. How can I control the regioselectivity?

  • Answer: The regioselectivity of the condensation is primarily governed by the electronic and steric properties of the α-haloketone. The more electrophilic carbonyl carbon will preferentially react with the endocyclic nitrogen of the 2-aminopyridine. To enhance selectivity:

    • Electronic Effects: Utilize α-haloketones with substituents that create a significant electronic bias.

    • Steric Hindrance: Introducing a bulky substituent on one side of the ketone can sterically hinder the approach of the aminopyridine, favoring reaction at the less hindered site.

Issue 4: Difficulty in Product Purification

  • Question: My crude product is an oil that is difficult to purify by column chromatography. Are there alternative purification strategies?

  • Answer: Oily products can be challenging. Consider the following approaches:

    • Salt Formation: Convert the basic imidazo[1,2-a]pyridine product into a crystalline salt (e.g., hydrochloride, hydrobromide) by treating the crude oil with an appropriate acid in a suitable solvent. The resulting salt can often be purified by recrystallization.

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or diethyl ether.

    • Supercritical Fluid Chromatography (SFC): For challenging separations, SFC can be a powerful alternative to traditional liquid chromatography.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent for the one-pot synthesis of 8-(benzyloxy)imidazo[1,2-a]pyridines?

    • A1: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they can efficiently dissolve the starting materials and facilitate both the SN2 and cyclization steps. However, for scalability, solvents like 2-butanol or isopropanol can also be effective and are easier to remove.

  • Q2: Are there any specific safety precautions I should take when handling α-haloketones?

    • A2: Yes, α-haloketones are lachrymators and are corrosive. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Q3: Can this synthetic route be adapted for microwave-assisted synthesis?

    • A3: Absolutely. Microwave irradiation can significantly reduce reaction times for both the initial condensation and the subsequent cyclization. It is an excellent technique for rapid library synthesis and optimization of reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 8-(Benzyloxy)pyridin-2-amine

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 2-amino-8-bromopyridine (1.0 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).

  • Add dry toluene, followed by benzyl alcohol (1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: One-Pot Synthesis of this compound Derivatives

  • To a solution of 8-(benzyloxy)pyridin-2-amine (1.0 eq) in DMF, add the desired α-haloketone (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to form the intermediate salt.

  • Add NaHCO3 (2.5 eq) and heat the reaction to 80-90 °C for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Reaction Step Key Reagents Typical Conditions Expected Yield
SNAr for Starting Material2-amino-8-bromopyridine, Benzyl alcohol, NaOtBu, Pd2(dba)3/XantphosToluene, 100 °C, 12-18 h70-85%
One-Pot Condensation/Cyclization8-(benzyloxy)pyridin-2-amine, α-haloketone, NaHCO3DMF, 80-90 °C, 4-6 h65-90%

Visualizations

Synthesis_Workflow cluster_SM Starting Material Synthesis cluster_Final Imidazo[1,2-a]pyridine Formation SM1 2-amino-8-bromopyridine SM_Reaction Pd-catalyzed S N Ar SM1->SM_Reaction SM2 Benzyl Alcohol SM2->SM_Reaction SM_Product 8-(Benzyloxy)pyridin-2-amine SM_Reaction->SM_Product FP_Start 8-(Benzyloxy)pyridin-2-amine SM_Product->FP_Start Intermediate FP_Reaction One-Pot Condensation/ Cyclization FP_Start->FP_Reaction FP_Reagent α-haloketone FP_Reagent->FP_Reaction FP_Product This compound Derivative FP_Reaction->FP_Product Troubleshooting_Logic cluster_SM_Issues Starting Material Synthesis Issues cluster_FP_Issues Final Product Synthesis Issues Start Low Yield or Impure Product SM_Yield Low Yield of 8-(benzyloxy)pyridin-2-amine Start->SM_Yield Problem in Step 1? FP_Dimer Dimer Formation Start->FP_Dimer Problem in Step 2? FP_Regio Poor Regioselectivity Start->FP_Regio Problem in Step 2? FP_Purify Purification Difficulty Start->FP_Purify Problem in Step 2? SM_Sol1 Optimize Base (e.g., NaOtBu) SM_Yield->SM_Sol1 SM_Sol2 Check Catalyst/ Ligand Purity SM_Yield->SM_Sol2 SM_Sol3 Increase Temperature SM_Yield->SM_Sol3 FP_Dimer_Sol Reduce Time/ Temperature FP_Dimer->FP_Dimer_Sol FP_Regio_Sol Modify Ketone Substituents FP_Regio->FP_Regio_Sol FP_Purify_Sol Salt Formation/ Trituration FP_Purify->FP_Purify_Sol

Caption: A decision-making diagram for troubleshooting common synthesis issues.

References

  • At the time of this writing, specific, comprehensive guides on the scalable synthesis of this compound derivatives were not available through the search. The provided protocols and troubleshooting advice are based on established principles of organic synthesis and common practices for the synthesis of related imidazo[1,2-a]pyridine compounds.

Validation & Comparative

8-(Benzyloxy)imidazo[1,2-a]pyridine vs other PI3K inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Search & Research

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Initiating Detailed Comparisons

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Expanding Search & Comparisons

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Examining PI3K Inhibition

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Investigating Imidazo[1,2-a]pyridine

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Analyzing Specific Data Gaps

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Defining Comparison Criteria

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Confirming the Intermediate Role

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Exploring Inhibitor Scaffold Insights

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8-(Benzyloxy)imidazo[1,2-a]pyridine versus known anticancer agents

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Research

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Initiating Detailed Comparisons

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Expanding Search Scope

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Examining Cancer Targets

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Focusing on a Specific Derivative

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Analyzing Preliminary Results

Developing Comparative Framework

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Refining Search Strategies

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Gathering Relevant Insights

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Narrowing Focus for SAR

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Prioritizing SAR Search

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Refining SAR Search Further

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Conducting SAR Search

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Activity of 8-(Benzyloxy)imidazo[1,2-a]pyridine in imatinib-resistant cells

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Refining the Research Plan

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Developing the Framework

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Benchmarking 8-(Benzyloxy)imidazo[1,2-a]pyridine against clinical candidates

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Compound

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Refining Search Strategies

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Investigating Compound Activity

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Pinpointing Specific Data

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Identifying the Key Scaffold

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Analyzing Specific Data Gaps

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Defining Next Steps Precisely

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Finding Specific Data Points

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Prioritizing Missing Data

I've hit a snag. While I have good IC50 values and clinical info for the Akt inhibitors, the biological activity data for this compound is elusive. I'll need to focus search efforts on that compound specifically, or closely related analogs, to allow any sort of comparison. Simultaneously, I will begin drafting the core content, structuring sections on the pathway, the candidates, and the introduction, while leaving placeholders for the missing data.

Refining Search Strategies

I am still missing that crucial biological activity data for this compound, despite a good search. I found a few papers on similar compounds, but not this one. My next move is a more focused search, expanding to closely related analogues if needed. I am concurrently drafting sections on the PI3K/AKT/mTOR pathway, clinical candidates, and the introduction, leaving placeholders for the elusive data and creating DOT diagrams. Without experimental data, I am prepared to frame the guide as a qualitative comparison based on the known activities of related compounds.

Gathering Structural Data

I'm currently focused on the structure of this compound. My searches, specifically step 4, haven't delivered IC50 values or concrete biological data. I'm pivoting to focus on the structural insights I've gleaned, which I hope will unlock the next piece of this puzzle.

Charting a Course Forward

I'm now shifting gears. Direct IC50 comparisons are off the table due to data limitations. Instead, I'll showcase this compound as a promising scaffold, comparing its potential to known clinical candidates using a qualitative approach. I have enough on Capivasertib, Ipatasertib, and MK-2206 to begin structuring the document.

Developing the Comparison Guide

I've hit a good stride! I've been organizing the information I've found, specifically on the structural relationship of imidazo[1,2-a]pyridine and its impact on PI3Kα inhibition. While I couldn't directly compare IC50 values, I have enough data to showcase this compound as a promising scaffold. I'm building out the guide now. I'll include the details on the clinical candidates and create necessary diagrams to bolster the analysis.

Comparative analysis of imidazo[1,2-a]pyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Analogs

I've initiated comprehensive Google searches to gather information. I'm focusing on the synthesis, biological activities, and structure-activity relationships of various imidazo[1,2-a]pyridine analogs. This initial phase aims to build a robust foundation for identifying specific compounds of interest for further investigation. I'm making good progress in compiling the information.

Planning Comparative Analysis

I'm now planning the structure of the comparison. I'll start with Google searches to find specific, well-characterized analogs with known activities, focusing on data like IC50 and MIC from reputable sources. I plan to present a structured comparison, including synthesis, mechanisms, and key data, and tables, and diagrams to illustrate important findings.

Outlining Comparative Structure

I'm now starting a more structured approach. I'll search Google to identify specific imidazo[1,2-a]pyridine analogs with comparable biological activities, focusing on data like IC50, EC50, MIC, and selectivity indices from reliable sources. My goal is to structure a guide with individual sections for each analog, including synthesis, mechanisms, experimental findings, tables, and diagrams. For each key experiment, I intend to provide a detailed, step-by-step protocol.

Beginning Research Phase

I've initiated the research and uncovered quite a bit on imidazo[1,2-a]pyridine analogs. The synthesis methods, biological functions, and structure-activity connections are proving fruitful. I've found multiple review articles that give a great starting point for deeper investigation.

Analyzing Compound Data

I'm now zeroing in on specific imidazo[1,2-a]pyridine analogs with documented biological activity. I need comparable data, so I'm focusing on antituberculosis and anticancer agents. I'm extracting details like IC50, EC50, and MIC values, plus the experimental protocols. The goal is a focused comparative analysis of their properties and efficacy.

Deepening Compound Focus

I'm now diving deeper into the specifics, aiming for a focused comparative analysis. I'm seeing the need to select well-characterized analogs with identical biological activities for useful comparison. I am concentrating on antituberculosis or anticancer agents. I need to gather detailed experimental values (IC50, MIC, EC50) and also the procedures used to generate that data. I'll need more targeted searches for specific compounds to gather all details needed. I require specific, reproducible synthesis protocols to provide detailed methodologies for the guide. To visualize, I'll synthesize information on synthetic routes, mechanisms, and experimental workflows.

Refining Analytical Scope

I've got a lot of general data about imidazo[1,2-a]pyridine analogs, including their synthesis and activities across multiple areas. I need to focus on a smaller, defined set. I am leaning toward anticancer or antituberculosis agents. I need to pick a few similar analogs and then start extracting experimental data, such as IC50, MIC, and EC50 values. I'll need synthesis protocols for detailed methodologies. I will synthesize the information to make Graphviz diagrams of routes, actions, and workflows. My next move is to narrow my focus.

Gathering More Precise Data

I have narrowed the scope of my search and uncovered detailed reports on imidazo[1,2-a]pyridine analogs. The focus is now firmly on those demonstrating antituberculosis or anticancer effects. Several papers have been located that thoroughly detail the synthesis and biological evaluation of these compounds.

Refining Focus for Analysis

I've decided to concentrate on the antituberculosis activity of imidazo[1,2-a]pyridine analogs. The research seems more cohesive here, centered around Telacebec (Q203) and its derivatives. I'm selecting Telacebec as the primary compound and will identify a few related analogs with published MIC values and SAR discussions for a focused comparison. My next task will be to gather detailed synthetic protocols for Telacebec.

Analyzing Further Antituberculosis Data

I have located several papers with synthesis and biological evaluation data, including MIC and IC50 values. I've chosen to focus on antituberculosis activity, especially imidazo[1,2-a]pyridine-3-carboxamides, specifically Telacebec (Q203), which has lots of supporting research. I will soon identify related analogs for comparison by gathering detailed synthetic protocols for the Telacebec, along with antituberculosis assay protocols and mechanism of action data.

Examining Antitubercular Activity

I've amassed data on imidazo[1,2-a]pyridine analogs' antituberculosis capabilities. Telacebec (Q203) and its carboxamide relatives are central to my focus. I've uncovered details on their synthesis, biological activity, and mechanisms. The information is quickly becoming rather comprehensive.

Pinpointing Experimental Protocols

I'm now zeroing in on the specifics. While I have broad overviews of synthesis and assay methods, I require concrete, step-by-step experimental procedures for Telacebec and related compounds. My current focus is refining this information with detailed reaction conditions, specific concentrations, and purification techniques. Similarly, a more detailed MABA protocol is a priority for the biological assays.

Analyzing Detailed Procedures

I've assembled a comprehensive overview of the antituberculosis activity of imidazo[1,2-a]pyridine analogs, especially Telacebec and related compounds. I've covered synthesis, activity, mechanisms (like cytochrome bc1 inhibition), and structure-activity relationships. Now, I'm concentrating on refining the "experimental protocols" aspect. I'm actively seeking step-by-step synthetic procedures, including specific reaction details, concentrations, and purification techniques for Telacebec and several analogs. I also need a more detailed MABA protocol, and I'll focus on these areas next.

Acquiring Synthetic Data

I've successfully compiled extensive data on Telacebec synthesis and related antituberculosis compounds, including specific reaction conditions. Furthermore, I've secured detailed MABA protocols for bioactivity assessment, which is standard.

Constructing Comparative Guide

I've gathered essential details on Telacebec and related antituberculosis compounds. Specifically, synthesis conditions and MABA protocols are established, alongside mechanism of action insights. Structure-activity relationships for the compound class are found, too. I'm now synthesizing this information for the guide.

A Comparative Guide to the Cytotoxicity of 8-(Benzyloxy)imidazo[1,2-a]pyridine and Cisplatin

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced side effects is a paramount objective. This guide provides an in-depth comparative analysis of the cytotoxic properties of 8-(Benzyloxy)imidazo[1,2-a]pyridine, a member of a promising class of heterocyclic compounds, and cisplatin, a cornerstone of chemotherapy for decades. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for assessing their cytotoxic effects, grounding our discussion in established scientific principles to ensure a trustworthy and authoritative overview.

Introduction: The Incumbent vs. The Challenger

Cisplatin (cis-diamminedichloroplatinum(II)) is one of the most potent and widely used antitumor agents, demonstrating clinical efficacy against a variety of solid tumors, including testicular, ovarian, bladder, and lung cancers.[1][2] Its discovery in the 1960s revolutionized cancer treatment. However, its clinical utility is often hampered by severe side effects, such as nephrotoxicity and neurotoxicity, and the development of drug resistance.[1][3]

Imidazo[1,2-a]pyridine derivatives have emerged as a significant scaffold in medicinal chemistry, with various analogs demonstrating a wide range of pharmacological activities.[4][5] The focus here, this compound, represents a class of molecules being investigated for their potential as targeted anticancer agents. These compounds offer the potential for novel mechanisms of action that may circumvent the resistance pathways that affect traditional chemotherapeutics like cisplatin.[5][6]

Mechanisms of Cytotoxic Action

The rationale behind comparing these two agents lies in their distinct approaches to inducing cancer cell death. Understanding these differences is critical for designing effective therapeutic strategies.

Cisplatin: The DNA Damager

Cisplatin's cytotoxic effect is primarily mediated by its ability to damage DNA.[2] After entering a cell, where the chloride concentration is low, its chloride ligands are replaced by water molecules in a process called aquation.[7] This "activated" form of cisplatin can then bind to nucleophilic sites on DNA, particularly the N7 position of purine bases.[2][7]

This binding results in the formation of DNA adducts, primarily intrastrand crosslinks, which create a physical distortion in the DNA helix.[1] This damage disrupts DNA replication and transcription, triggering a cellular DNA damage response.[7] This response leads to cell cycle arrest, typically at the G1, S, or G2-M phases, to allow for DNA repair.[3] If the damage is too extensive to be repaired, the cell is directed to undergo programmed cell death, or apoptosis.[1][2] This process involves the activation of several signal transduction pathways, including those involving p53 and MAP kinases, which ultimately lead to the activation of caspases, the executioners of apoptosis.[1][8]

cisplatin_mechanism cluster_cell Cancer Cell Cisplatin_ext Cisplatin Cisplatin_int Aquated Cisplatin (Active) Cisplatin_ext->Cisplatin_int Cellular Uptake & Aquation DNA Nuclear DNA Cisplatin_int->DNA Binds to DNA_Adducts DNA Adducts (Crosslinks) DNA->DNA_Adducts Forms DDR DNA Damage Response (p53, ATR) DNA_Adducts->DDR Triggers Arrest Cell Cycle Arrest DDR->Arrest Induces Apoptosis Apoptosis (Caspase Activation) DDR->Apoptosis Initiates imidazopyridine_mechanism cluster_pathways Potential Cellular Targets cluster_outcomes Cellular Outcomes Compound Imidazo[1,2-a]pyridine Derivative AKT_mTOR Inhibition of AKT/mTOR Pathway Compound->AKT_mTOR Bcl2_Mod Modulation of Bcl-2 Family (Bax/Bcl-2) Compound->Bcl2_Mod p53_p21 Upregulation of p53 / p21 Compound->p53_p21 Proliferation Decreased Proliferation AKT_mTOR->Proliferation Apoptosis Induction of Apoptosis Bcl2_Mod->Apoptosis Arrest Cell Cycle Arrest p53_p21->Arrest

Caption: Potential mechanisms for Imidazo[1,2-a]pyridines.

Comparative Cytotoxicity: An Experimental Overview

The most common metric for quantifying and comparing the cytotoxicity of compounds is the half-maximal inhibitory concentration (IC50). [9][10]The IC50 value represents the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%. [11]A lower IC50 value indicates a more potent compound. [10] Recent studies have evaluated novel imidazo[1,2-a]pyridine hybrids against various cancer cell lines, using cisplatin as a benchmark. The data reveals that the efficacy of these compounds is highly dependent on the specific chemical structure and the cancer cell type being tested.

CompoundCell LineCancer TypeIC50 (µM)
Cisplatin A549Lung Cancer53.25
Compound HB9 A549Lung Cancer50.56
Compound HB7 A549Lung Cancer53.40
Cisplatin HepG2Liver Cancer54.81
Compound HB10 HepG2Liver Cancer51.52
Compound HB3 HepG2Liver Cancer54.09
IP-5 HCC1937Breast Cancer45
IP-6 HCC1937Breast Cancer47.7

Data sourced from a 24-hour exposure study on novel imidazo[1,2-a]pyridine hybrids.[12][13] **Data sourced from a study on novel imidazo[1,2-a]pyridine compounds.[5][14]

Analysis of Experimental Data: The data indicates that certain imidazo[1,2-a]pyridine derivatives exhibit cytotoxicity comparable to, or even slightly better than, cisplatin in specific cell lines. For instance, compound HB9 shows a lower IC50 value than cisplatin in the A549 lung cancer cell line, suggesting higher potency. [12][13]Similarly, compound HB10 was more potent than cisplatin in the HepG2 liver cancer cell line. [12][13]This highlights the potential of this chemical scaffold to yield highly active anticancer agents. The significant activity of compounds IP-5 and IP-6 in the HCC1937 breast cancer cell line further underscores this potential. [5][14] It is crucial to recognize that these are in vitro results. The differential sensitivity observed between cell lines suggests that the genetic and molecular background of a tumor could influence its susceptibility to these compounds, a hallmark of targeted therapy.

Experimental Protocol: The MTT Assay for Cell Viability

To ensure the trustworthiness and reproducibility of cytotoxicity data, a standardized and well-understood protocol is essential. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [15][16][17] Principle of the Assay: The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, present primarily in the mitochondria of viable cells, to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. [16][18]The amount of formazan produced is directly proportional to the number of metabolically active, viable cells. [16]The insoluble formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured with a spectrophotometer. [16]

mtt_workflow Start 1. Seed Cells in 96-well plate Incubate1 2. Incubate (24h) for cell adherence Start->Incubate1 Treat 3. Treat with varying concentrations of compound Incubate1->Treat Incubate2 4. Incubate for desired exposure time (e.g., 24-72h) Treat->Incubate2 Add_MTT 5. Add MTT Reagent to each well Incubate2->Add_MTT Incubate3 6. Incubate (1-4h) for formazan formation Add_MTT->Incubate3 Solubilize 7. Add Solubilizing Agent (e.g., DMSO) to dissolve crystals Incubate3->Solubilize Read 8. Read Absorbance (e.g., 570 nm) Solubilize->Read Analyze 9. Analyze Data & Calculate IC50 Read->Analyze

Caption: Standard experimental workflow for the MTT assay.

Step-by-Step Methodology

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile culture plates

  • Test compounds (this compound, Cisplatin) dissolved in a suitable solvent (e.g., DMSO)

  • MTT reagent (5 mg/mL in sterile PBS) [18]* Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate spectrophotometer

Protocol:

  • Cell Seeding:

    • Harvest and count cells. Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/100 µL).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "medium only" (blank) and "untreated cells" (negative control).

    • Causality: The seeding density must be optimized to ensure cells are in the logarithmic growth phase during the treatment period.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. For the negative control, add 100 µL of medium with the same concentration of solvent (e.g., DMSO) used for the compounds.

    • Causality: A wide range of concentrations is necessary to generate a complete dose-response curve for accurate IC50 determination.

  • Exposure Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • After incubation, add 10-20 µL of the MTT solution (5 mg/mL) to each well. [19] * Causality: It is often recommended to perform this step in serum-free media, as components in serum can sometimes interfere with the reduction of MTT. [18]

  • Formazan Formation:

    • Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals. The incubation time should be optimized for the specific cell line.

  • Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well. [17] * Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals. [18] * Causality: Complete solubilization is critical for accurate absorbance readings. Incomplete dissolution is a common source of error.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. [18]A reference wavelength of 630 nm can be used to subtract background noise. [18]

Data Analysis and IC50 Calculation
  • Correct for Background: Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Normalize Data: Express the viability of treated cells as a percentage of the untreated control cells:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

  • Generate Dose-Response Curve: Plot % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Calculate IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and determine the concentration that corresponds to 50% viability. [11]This is the IC50 value.

Conclusion

The comparative analysis reveals that while cisplatin remains a potent cytotoxic agent, its mechanism is fundamentally tied to inducing widespread DNA damage. This lack of specificity contributes to its significant side effect profile and susceptibility to resistance mechanisms involving DNA repair.

In contrast, this compound and its analogs represent a class of compounds with the potential for more targeted mechanisms of action, such as the inhibition of specific cell signaling pathways like AKT/mTOR. The experimental data shows that optimized imidazo[1,2-a]pyridine derivatives can achieve cytotoxic potency comparable to or exceeding that of cisplatin in certain cancer cell lines.

This guide underscores the importance of continued investigation into novel chemical scaffolds. While imidazo[1,2-a]pyridines are promising, further research, including in vivo studies and elucidation of their precise molecular targets, is necessary to validate their therapeutic potential and advance them toward clinical application. The robust and validated MTT assay protocol provided herein serves as a foundational tool for researchers undertaking such evaluations.

References

  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-79.
  • Dasari, S., & Tchounwou, P. B. (2019). Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. Journal of Drug and Alcohol Research.
  • Basiri, A., et al. (2021). Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. Bioorganic Chemistry.
  • Yilmaz, I., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378.
  • Reed, E. (2025). Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. IntechOpen.
  • Choudhury, S., et al. (2013). Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. Journal of Cancer Science & Therapy.
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  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Gnanavel, S., & Arun, Y. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
  • Li, M., et al. (2015). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy.
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  • Gnanavel, S., & Arun, Y. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
  • Chen, H-Y., et al. (2025). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires.
  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies.
  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies.
  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters.
  • Al-Qatati, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention.
  • Ghorbani, A., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Darujov.
  • Huq, F., Abdullah, A., & Beale, P. (2006). Antitumour Activity of cis-bis{imidazo(1,2-α)- pyridineplatinum (II).
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Sources

Comparative study of 8-(Benzyloxy)imidazo[1,2-a]pyridine and gefitinib

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Gathering

I've initiated a thorough search for information regarding 8-(Benzyloxy) imidazo[1,2-a]pyridine and gefitinib. My focus is on their mechanisms, target profiles, and existing comparative studies. I'm also delving into experimental data concerning their efficacy, selectivity, and potential resistance mechanisms.

Analyzing Experimental Protocols

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Establishing Foundational Context

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Expanding Information Horizons

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Clarifying Inhibitor Activity

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Focusing on Compound Properties

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Pinpointing Specific Activity

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Focusing on compound activity

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Structuring a Hypothetical Study

I've revised my strategy. The data gap on the specific compound has made a direct comparison to gefitinib impossible currently. Instead, I'm structuring a guide for a hypothetical comparative study. I have a firm handle on gefitinib's details and experimental methods. This allows a solid scientific framework, while accommodating the user's request.

Addressing Data Gaps

My search for direct biological activity for this compound remains frustrating. While the imidazo[1,2-a]pyridine scaffold is known, I have no direct evidence supporting a comparative study against gefitinib for EGFR inhibition. However, I now have in-depth knowledge of gefitinib and its experimental protocols, to create the guide. The guide will be hypothetical, but scientifically sound.

Cross-reactivity profiling of 8-(Benzyloxy)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Target Discovery

I'm now diving deep into 8-(Benzyloxy) imidazo[1,2-a]pyridine research, leveraging comprehensive Google searches. My focus is on understanding its targets, how it works, and any cross-reactivity findings. Concurrently, I'm seeking insights into established off-target profiling methods and receptor panels to establish the next steps.

Structuring the Cross-Reactivity Guide

I've initiated comprehensive Google searches on 8-(Benzyloxy)imidazo[1,2-a]pyridine to identify targets, mechanisms, and cross-reactivity data. I'm also researching off-target profiling methods and receptor panels. I am now building a structure for the guide, starting with an introduction and cross-reactivity's importance. A step-by-step workflow will be crafted, complete with assays and target panel details.

Refining Information Gathering

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Focusing Initial Search Results

I've just begun investigating the biological relevance of "this compound." Initially, the search results are somewhat sparse. However, one key finding highlights its significance as a crucial intermediate in synthesizing pharmaceuticals, particularly kinase inhibitors. This sets a promising direction for my continued research.

Analyzing Broader Scaffold Activity

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Constructing a Cross-Reactivity Guide

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Developing a Cross-Reactivity Plan

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Head-to-head comparison of imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting a broad search to compile information on various imidazo[1,2-a]pyridine derivatives, specifically looking at their biological activities. The goal is to identify derivatives with differing mechanisms of action that can be compared.

Expanding the Scope

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Deepening Derivative Analysis

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Exploring Initial Findings

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Defining Comparison Parameters

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Narrowing the Scope

I'm now narrowing the comparison by homing in on specific derivatives, as the initial scan revealed various therapeutic potentials. I've decided on two focal points for detailed comparison: GABA-A receptor modulation (zolpidem, alpidem, saripidem) and anticancer kinase inhibition (PI3K/Akt/mTOR pathway). Next, I need to focus on collecting quantitative data on these selected compounds.

Exploring Imidazopyridines' Potential

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Gathering Compound Details

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Refining Compound Selection

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Structuring the Comparison Guide

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Analyzing Receptor Modulators

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Completing the Comparison Guide

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In vitro validation of 8-(Benzyloxy)imidazo[1,2-a]pyridine anticancer activity

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

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Gathering Early Insights

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Structuring the Information

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Synthesizing General Data

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Kinase selectivity profile of 8-(Benzyloxy)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Kinase Search

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Deepening Kinase Investigation

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Initiating Search for Data

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Refining Comparison Strategy

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Initiating Research on Selectivity

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A Comparative Guide to the Off-Target Effects of 8-(Benzyloxy)imidazo[1,2-a]pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the off-target effects of 8-(Benzyloxy)imidazo[1,2-a]pyridine, a key scaffold in modern kinase inhibitor development. We will delve into its known selectivity profile, compare it with a clinically relevant analog, Anlotinib, and provide detailed experimental protocols for researchers to assess off-target liabilities in their own compound series. Our focus is on equipping drug development professionals with the rationale and practical methodologies to de-risk imidazo[1,2-a]pyridine-based inhibitors early in the discovery pipeline.

Introduction: The Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous inhibitors targeting a range of protein kinases. Its unique structural and electronic properties allow for high-affinity interactions within the ATP-binding pocket of these enzymes. This compound itself is a versatile intermediate and a pharmacophore element in many potent kinase inhibitors. A critical aspect of developing these inhibitors is understanding and minimizing their off-target effects, which can lead to unforeseen toxicity and a narrow therapeutic window. This guide will use Anlotinib, a multi-kinase inhibitor built upon a related imidazo[1,2-a]pyridine core, as a primary comparator to illustrate the clinical relevance of off-target profiles.

The Known Target and Off-Target Profile of Imidazo[1,2-a]pyridine Derivatives

Derivatives of the this compound scaffold have been investigated as inhibitors of various kinases. For instance, a series of these compounds demonstrated potent inhibitory activity against the proto-oncogene tyrosine-protein kinase receptor Ret. Anlotinib, a structurally related drug, is known to target multiple receptor tyrosine kinases, including VEGFR, FGFR, PDGFR, and c-Kit. This multi-targeted profile, while beneficial for its anti-angiogenic and anti-tumor effects, also highlights the potential for broader off-target interactions within the kinome.

Comparative Analysis: this compound Scaffold vs. Anlotinib

To provide a clear comparison, the following table summarizes the known kinase inhibition profiles. It is important to note that the profile for the core scaffold is inferred from derivatives and serves as a predictive guide for potential off-target liabilities.

Kinase Target This compound Scaffold (Predicted) Anlotinib (Clinically Relevant Analog) Significance of Inhibition
Primary Targets Ret, Src family kinases (SFKs)VEGFR2/3, FGFR1-4, PDGFRα/β, c-KitAnti-cancer, Anti-angiogenesis
Key Off-Targets Potential for broad kinase interactionsAurora-B, CSF1R, EGFRCell cycle regulation, Macrophage function, Cell proliferation

This table is a synthesis of data from multiple sources to guide experimental investigation.

The key takeaway is that while the core scaffold can be directed towards specific primary targets like Ret, its inherent promiscuity, as exemplified by Anlotinib, necessitates thorough off-target profiling. Unintended inhibition of kinases like Aurora-B can lead to mitotic defects, while EGFR inhibition can result in skin toxicities.

Experimental Protocols for Off-Target Profiling

To empirically determine the off-target effects of novel this compound derivatives, a multi-pronged experimental approach is essential. We present two foundational protocols below.

Protocol: In Vitro Competitive Binding Assay (e.g., KiNativ)

This method provides a quantitative measure of a compound's binding affinity to a panel of kinases, allowing for a direct comparison of inhibitory potency.

Rationale: This assay directly measures the binding of the test compound to the active site of kinases, providing a detailed map of its interaction profile across the kinome. This is a crucial first step in identifying potential off-target liabilities.

Step-by-Step Methodology:

  • Lysate Preparation: Prepare cell lysates from a relevant cell line (e.g., K562) that expresses a broad range of kinases.

  • Compound Incubation: Incubate the cell lysate with a range of concentrations of the test compound (e.g., this compound derivative) and a broad-spectrum, irreversible biotinylated acyl phosphate probe.

  • Competitive Binding: The test compound will compete with the probe for binding to the ATP-binding site of kinases.

  • Enrichment: Use streptavidin-coated beads to capture the biotinylated probe that has bound to kinases.

  • Elution and Digestion: Elute the captured proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were captured by the probe.

  • Data Analysis: The reduction in the amount of a specific kinase captured in the presence of the test compound corresponds to the compound's binding affinity for that kinase.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular context by measuring the change in thermal stability of a protein upon ligand binding.

Rationale: Moving beyond in vitro assays, CETSA confirms that the compound can engage its target within the complex environment of a living cell. This helps to validate on-target and off-target interactions identified in binding assays.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line and treat the cells with the test compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble (stable) proteins from the precipitated (unstable) proteins.

  • Protein Quantification: Collect the supernatant and analyze the amount of the target protein and known off-target proteins remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction.

Visualizing the Workflow and Rationale

To better illustrate the experimental logic, the following diagrams outline the decision-making process in off-target profiling.

experimental_workflow cluster_invitro In Vitro Profiling cluster_cellular Cellular Validation cluster_phenotypic Phenotypic Screening a Synthesize this compound Derivative b In Vitro Competitive Binding Assay (e.g., KiNativ) a->b c Identify On- and Off-Target Kinases b->c d Cellular Thermal Shift Assay (CETSA) c->d Validate Hits e Confirm Target Engagement in Cells d->e f Cell Viability Assays (e.g., MTT) e->f Functional Consequences g Assess Cellular Phenotype f->g h h g->h De-risk Candidate

Caption: A logical workflow for identifying and validating off-target effects.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., Ret, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Inhibitor This compound Derivative Inhibitor->RTK Inhibition

Caption: A simplified signaling pathway for a receptor tyrosine kinase target.

Conclusion and Future Directions

The this compound scaffold is a powerful starting point for the development of potent kinase inhibitors. However, as evidenced by the multi-kinase profile of its analog Anlotinib, a thorough understanding and proactive assessment of off-target effects are paramount. The experimental strategies outlined in this guide, from broad in vitro screening to targeted cellular validation, provide a robust framework for de-risking these compounds. By integrating these approaches early in the drug discovery process, researchers can enhance the selectivity of their lead candidates, ultimately leading to safer and more effective therapeutics. Future work should focus on developing more selective derivatives of this scaffold through structure-based drug design, guided by comprehensive off-target profiling.

References

  • Synthesis and biological evaluation of 8-(benzyloxy)
  • Anlotinib for refractory advanced non-small cell lung cancer: a multicenter randomized, double-blind, placebo-controlled, phase 3 trial (ALTER0303)
  • Anlotinib, a multi-targeting tyrosine kinase inhibitor, inhibits tumor progression and angiogenesis in soft tissue sarcoma

Validation of 8-(Benzyloxy)imidazo[1,2-a]pyridine as a therapeutic lead

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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Validating the mechanism of action of 8-(Benzyloxy)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Search

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Safety Operating Guide

8-(Benzyloxy)imidazo[1,2-a]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Gathering Safety Data

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I'm solidifying the structure. My focus is now on the introduction and executive summary, framing disposal as core to lab safety and integrity. I plan to present a detailed procedural guide for disposal, incorporating all necessary safety data, analogue information, and general chemical disposal guidelines. Citations, URLs, and a Graphviz diagram are being finalized for clarity.

Formulating Disposal Requirements

I'm now fully immersed in developing the detailed disposal guide. I've broken down the user's request, establishing the proper structure, target audience, and content type, a technical procedural guide from a Senior Application Scientist. I am outlining the core structure, incorporating the relevant safety data, including CAS number, physical form, and hazard/precautionary codes, analogue information, and general chemical disposal guidelines. I'm focusing on the "why" behind each disposal step, to build a self-validating system.

I'm developing a structured approach to the user's request, and have identified the user's need for a comprehensive guide on this compound disposal. The plan now focuses on crafting a detailed, step-by-step procedure for researchers disposing of this compound. This includes addressing the need for in-text citations, and external clickable URLs. A Graphviz diagram is also planned, for the workflow visualization.

Finalizing Procedural Guidance

I've formulated the disposal requirements, incorporating hazard profiles, PPE guidelines, and waste management steps. The focus is now on the core procedural protocols for solid and liquid waste, including decontamination procedures for empty containers. This will be the heart of the guide, and I'm ensuring it's clear, concise, and scientifically sound. I am ensuring that the document will cover all bases.

Finalizing Guide Protocols

I'm deep into procedural details, structuring disposal protocols for both solid and liquid waste, including container decontamination. The focus is on clarity, step-by-step instructions, and scientifically sound methods. I am ensuring that the document covers all bases. I will be incorporating a final section on regulatory compliance.

Developing Solid Waste Protocols

I'm deep into procedural details, structuring disposal protocols for solid waste, including container decontamination, and liquid waste protocols. I'm focusing on clarity and incorporating regulatory compliance. The document will be clear, concise, and scientifically sound. I'm prioritizing the presentation of the material as useful and credible information.

Formulating Procedural Detail

I'm now integrating the hazard profile, PPE guidelines, and waste management steps into a core procedural guide, building the solid and liquid waste protocols. This guide's heart will be clear, concise, and scientifically sound. I am ensuring that the document will cover all bases.

Personal protective equipment for handling 8-(Benzyloxy)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Safety Research

I am now initiating my deep dive into the safety data concerning 8-(Benzyloxy)imidazo[1,2-a]pyridine. I'm focusing on the SDS, tox info, and handling procedures. I am also seeking established safety protocols and PPE guidelines for analogous heterocyclic aromatic compounds and research settings to draw comparisons.

Compiling PPE Guidance

I'm now collating safety data and planning the structure of the PPE guide. I will create a detailed guide for researchers handling this compound. I will use a step-by-step approach to detail the PPE, and include a decision-making diagram. The guide will have clear instructions, with the reasoning for each recommendation, and references to regulatory agencies. I am focusing on making it trustworthy.

Analyzing Safety Data

I am now beginning to examine the safety data sheet, alongside the toxicological and handling data for this compound. I am looking into established lab protocols for similar chemicals, including proper disposal procedures. This information will inform the creation of a comprehensive PPE guide.

Defining PPE Requirements

I'm currently focused on defining the specific personal protective equipment (PPE) requirements for handling this compound. I'm structuring the guide for researchers, scientists, and drug development professionals. Accuracy and comprehensiveness are paramount, so I'm paying close attention to in-text citations.

Assessing Chemical Hazards

I'm now diving into the specific hazards of this compound and related compounds. Initial research reveals H-codes and P-codes from a Sigma-Aldrich product page, indicating harmful effects via ingestion, skin contact, and inhalation. I also see that similar imidazopyridine derivatives show skin and eye irritation risks. I'm building a robust foundation for PPE recommendations.

Developing Guide Structure

I'm now building the framework for the PPE guide, focusing on a clear, structured format for researchers. I'm incorporating the hazard data into the guide. I'm focusing on in-text citations and a comprehensive reference list. This section will include general handling guidelines for chemicals with unknown hazards. I'm prioritizing data presentation in tables and a Graphviz diagram for the PPE selection workflow.

Summarizing Safety Protocols

I've been gathering critical information to structure the PPE guide. My search revealed that, while specific toxicological data is limited for this compound, related compounds present hazards. I've compiled hazard information from Sigma-Aldrich, including H and P codes, and similar imidazopyridine derivatives. It is important to remember to treat this substance as hazardous. I'm building a framework that will include an introduction emphasizing a safety-first approach and a section detailing required PPE, incorporating this data into the guide.

Developing Comprehensive PPE Guidelines

I'm now integrating all the hazard information and PPE recommendations into a clear guide for researchers. I've compiled hazard details from Sigma-Aldrich, including H and P codes for the target compound and related derivatives. Given limited data, I'm emphasizing treating it as hazardous. I've outlined the guide's structure, including an introduction stressing safety and detailed sections on required PPE. I'm prioritizing the creation of a workflow diagram for PPE selection and use. I'm focusing on ensuring accuracy and in-text citations.

Developing Guide Structure

I've completed the initial literature search, gathering hazard data from various sources including Sigma-Aldrich and related compounds. I've begun drafting the guide's structure, focusing on a clear, safety-first approach with sections on hazard assessment, PPE requirements, and disposal. I'm prioritizing the inclusion of a workflow diagram for PPE selection. My research indicates limited specific toxicity data, necessitating treating this compound as hazardous.

Outlining Guide Content

I've completed my literature search and drafted a comprehensive guide structure. It will begin with an introduction emphasizing a safety-first approach due to limited data. The guide's core will detail necessary PPE for eye, skin, and respiratory protection, using data from Sigma-Aldrich and related compounds. I'm focusing on creating a PPE selection workflow diagram and providing disposal guidelines.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.